molecular formula C7H8BrNO B3295314 2-(Aminomethyl)-6-bromophenol CAS No. 887580-94-1

2-(Aminomethyl)-6-bromophenol

Cat. No.: B3295314
CAS No.: 887580-94-1
M. Wt: 202.05
InChI Key: ABAAPYCSQHRWNS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromophenol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-6-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAPYCSQHRWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)-6-bromophenol, a substituted phenol derivative with potential applications in medicinal chemistry and materials science. While specific data for this compound is limited, this document synthesizes information from structurally related molecules to offer insights into its properties, synthesis, and potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and similar compounds in drug discovery and development.

Compound Identification

CAS Number: 887580-94-1

IUPAC Name: this compound

Molecular Formula: C₇H₈BrNO

Molecular Weight: 202.05 g/mol

Chemical Structure: Chemical structure of this compound (Note: A representative image of the chemical structure would be placed here.)

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes its known identifiers and computed properties, alongside experimental data for closely related isomers to provide a comparative reference.

PropertyValueNotes
Molecular Formula C₇H₈BrNO-
Molecular Weight 202.05 g/mol -
Appearance Not availableLikely a solid at room temperature, based on related compounds.
Melting Point Not available-
Boiling Point Not available-
Solubility Not availableExpected to have some solubility in polar organic solvents.
pKa Not availableThe phenolic proton is expected to be acidic, and the amino group basic.

Safety and Handling

Specific GHS hazard and precautionary statements for this compound are not currently available. However, based on the known hazards of structurally similar compounds such as 2-amino-6-bromophenol and 2-bromophenol, the following potential hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Hazard ClassPotential Hazards
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.
Aquatic Hazard May be toxic to aquatic life with long-lasting effects.

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway starting from 2-bromophenol.

G start 2-Bromophenol step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Bromo-6-nitrophenol step1->intermediate1 step2 Reduction (e.g., SnCl2, HCl or H2, Pd/C) intermediate1->step2 product 2-Amino-6-bromophenol step2->product step3 Aminomethylation (e.g., Formaldehyde, Reducing Agent) product->step3 final_product This compound step3->final_product

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for similar transformations. Optimization would be required for successful implementation.

Step 1: Nitration of 2-Bromophenol

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-bromophenol in a suitable solvent such as glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C. The regioselectivity of this step is crucial and may yield a mixture of isomers.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the resulting 2-bromo-6-nitrophenol by column chromatography or recrystallization.

Step 2: Reduction to 2-Amino-6-bromophenol

  • Dissolve the purified 2-bromo-6-nitrophenol in ethanol or a similar solvent.

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • If using SnCl₂, basify the cooled reaction mixture with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

  • Extract the product into an organic solvent, dry, and concentrate to yield 2-amino-6-bromophenol.

Step 3: Aminomethylation of 2-Amino-6-bromophenol

  • This step is less straightforward and would require development. A possible approach could involve a reductive amination with formaldehyde.

  • Alternatively, a more controlled synthesis might involve protection of the amino and hydroxyl groups, followed by introduction of a hydroxymethyl group and subsequent conversion to the aminomethyl group.

Applications in Research and Drug Development

While there is a lack of specific biological data for this compound, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

Potential Biological Activities of the Bromophenol Scaffold

Bromophenols are a class of compounds found in marine organisms that exhibit a wide range of biological activities.[1] These include:

  • Antioxidant properties: The phenolic hydroxyl group can act as a radical scavenger.

  • Antimicrobial and Antiviral effects: Many bromophenols have shown activity against various pathogens.[2]

  • Anticancer activity: Certain bromophenol derivatives have demonstrated cytotoxicity against cancer cell lines.[1]

  • Enzyme inhibition: Some bromophenols are known to inhibit enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are targets in diabetes management.

Significance of the Aminomethylphenol Moiety

The aminomethylphenol scaffold is present in a number of biologically active molecules and serves as a versatile building block in drug discovery. The amino group provides a site for further functionalization and can participate in key interactions with biological targets.

The combination of the reactive aminomethyl group and the biologically active bromophenol core makes this compound an attractive candidate for inclusion in screening libraries for various therapeutic targets.

G cluster_potential_activities Potential Biological Activities This compound This compound Anticancer Anticancer This compound->Anticancer Antimicrobial Antimicrobial This compound->Antimicrobial Antioxidant Antioxidant This compound->Antioxidant Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition

Caption: Potential areas of biological investigation for this compound.

Analytical Characterization

The following are the expected analytical characteristics for this compound based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the protons of the amino and hydroxyl groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The benzylic protons would appear as a singlet, and the NH₂ and OH protons would be broad singlets, exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, with the brominated and hydroxylated aromatic carbons shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[3]

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the 1000-1350 cm⁻¹ region.

  • C-Br stretch: In the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 201 and 203 with an approximate 1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Common fragmentation patterns would include the loss of the aminomethyl group and potentially the bromine atom. A significant peak corresponding to the tropylium ion might also be observed.[4]

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the realm of medicinal chemistry. While specific experimental data is currently sparse, this guide provides a solid foundation for researchers by extrapolating information from structurally analogous compounds. The synthetic route proposed herein, though hypothetical, offers a logical starting point for its preparation. The diverse biological activities associated with both the bromophenol and aminomethylphenol scaffolds suggest that this compound could be a valuable addition to compound screening libraries for the discovery of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its biological activity profile.

References

  • ChemSrc. (2025, September 19). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-bromophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromophenol. Retrieved from [Link]

  • Martins, A., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Google Patents. (n.d.). Environmentally-friendly production method for 2, 4, 6-tribromophenol.
  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]

  • Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.
  • ResearchGate. (n.d.). IR absorption spectra of (a) a POAP film (oxidized form), (b) ortho-aminophenol (o-AP), and (c) phenoxazine. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Phenol, o-amino-. Retrieved from [Link]

  • Li, K., et al. (2017). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 15(4), 113.
  • Illinois State University. (2015). The Infrared Spectra of The Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural and conformational analysis of 2-(aminomethyl)-6-bromophenol, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published data on this specific compound, this document outlines a robust, multi-faceted approach leveraging fundamental principles of stereochemistry, advanced spectroscopic techniques, and computational modeling. We will explore the potential for intramolecular hydrogen bonding to dictate conformational preferences and detail the experimental and theoretical protocols necessary to elucidate the three-dimensional structure and dynamic behavior of this molecule. This guide is intended to serve as a roadmap for researchers undertaking the characterization of this compound and similarly substituted aromatic compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₈BrNO, belongs to a class of substituted phenols that are versatile building blocks in the synthesis of more complex molecules.[1] The presence of three key functional groups—a hydroxyl group, an aminomethyl group, and a bromine atom—on the aromatic ring imparts a unique combination of properties. The hydroxyl and amino moieties can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The bromine atom can be utilized for further functionalization through various cross-coupling reactions. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its reactivity, biological activity, and suitability for various applications.

Molecular Structure and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
CAS Number 887580-94-1[1]
Canonical SMILES NCc1cccc(Br)c1O[1]

Conformational Analysis: A Theoretical Framework

The conformational flexibility of this compound arises primarily from the rotation around two single bonds: the C-C bond between the aromatic ring and the aminomethyl group, and the C-O bond of the hydroxyl group. The spatial arrangement of the aminomethyl and hydroxyl groups is of particular interest due to the potential for intramolecular hydrogen bonding.

Key Rotatable Bonds and Potential Conformers

The primary dihedral angles that define the conformation of this compound are:

  • τ₁ (C1-C2-Cα-N): Rotation around this bond will position the amino group at various locations relative to the hydroxyl group.

  • τ₂ (C2-C1-O-H): Rotation around this bond will orient the hydroxyl proton.

The interplay of these rotations gives rise to several potential low-energy conformers. Steric hindrance between the substituents on the aromatic ring will also play a role in favoring certain conformations.

The Role of Intramolecular Hydrogen Bonding

A critical factor in determining the preferred conformation of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and the lone pair of electrons on the nitrogen atom of the aminomethyl group (acceptor), or vice versa. This interaction would lead to a more planar and rigid structure. The broad absorption observed in the infrared spectra of phenols in the region of 3600 to 3100 cm⁻¹ is often indicative of hydrogen bonding.[2]

Two primary conformations stabilized by intramolecular hydrogen bonding can be hypothesized:

  • Conformer A (O-H···N): The hydroxyl proton forms a hydrogen bond with the nitrogen of the aminomethyl group.

  • Conformer B (N-H···O): One of the amino protons forms a hydrogen bond with the oxygen of the hydroxyl group.

The relative stability of these conformers will depend on the bond lengths, bond angles, and the resulting strain in the pseudo-ring formed by the hydrogen bond.

Proposed Experimental Workflow for Structural Elucidation

To validate the theoretical conformational models, a combination of spectroscopic and computational methods is proposed. The following workflow provides a comprehensive approach to characterizing the structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling synthesis Synthesis of this compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D-NOESY) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry purification->ms dft DFT Calculations (Geometry Optimization, Frequency Analysis) nmr->dft Experimental Data for Validation ir->dft Experimental Data for Validation

Figure 1: Proposed experimental and computational workflow for the structural analysis of this compound.

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the synthesis of related aminophenols.[3]

Proposed Synthesis Protocol:

  • Nitration of 2-bromophenol: React 2-bromophenol with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature to selectively introduce a nitro group at the 6-position, yielding 2-bromo-6-nitrophenol.

  • Reduction of the Nitro Group: The nitro group of 2-bromo-6-nitrophenol is then reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a chemical reducing agent like tin(II) chloride in hydrochloric acid.

  • Purification: The crude this compound should be purified using techniques such as recrystallization or column chromatography to obtain a sample of high purity for spectroscopic analysis.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.[4] For this compound, the following NMR experiments are recommended:

  • ¹H NMR: To identify the chemical shifts and coupling constants of the protons. The chemical shift of the hydroxyl and amino protons can provide initial evidence of hydrogen bonding.

  • ¹³C NMR: To determine the number of unique carbon environments.

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for conformational analysis.[5][6] The observation of a NOE signal between the hydroxyl proton and the protons of the aminomethyl group would provide strong evidence for the proximity of these groups in the preferred conformation, likely due to intramolecular hydrogen bonding.[2][7]

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
Ar-H 6.5 - 7.5mThree aromatic protons.
-CH₂- ~3.8 - 4.2sMethylene protons of the aminomethyl group.
-NH₂ Variablebr sChemical shift and broadness will depend on solvent and hydrogen bonding.
-OH Variablebr sChemical shift and broadness will depend on solvent and hydrogen bonding.

IR spectroscopy is particularly useful for identifying functional groups and probing hydrogen bonding interactions.[8]

Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch 3200 - 3600Broad, StrongA broad peak in this region would be indicative of hydrogen bonding.[9]
N-H stretch 3300 - 3500MediumMay appear as two distinct peaks for a primary amine.
C-H stretch (sp³) 2850 - 3000MediumFrom the aminomethyl group.
C-H stretch (sp²) 3000 - 3100WeakFrom the aromatic ring.
C=C stretch (aromatic) 1450 - 1600Medium
C-N stretch 1000 - 1250Medium
C-O stretch 1000 - 1300Strong
C-Br stretch 500 - 600Medium

A broad O-H stretching band would strongly suggest the presence of hydrogen bonding, which could be intramolecular or intermolecular.[10]

Computational Modeling: A DFT-Based Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape of flexible molecules and predicting their spectroscopic properties.[11][12]

Proposed DFT Calculation Protocol
  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field to identify all possible low-energy conformers.

  • Geometry Optimization: The low-energy conformers should then be subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[13]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Relative Energy Calculation: Calculate the relative energies of the optimized conformers to determine the most stable conformation.

  • NMR Chemical Shift Prediction: Predict the ¹H and ¹³C NMR chemical shifts for the most stable conformer(s) and compare them with the experimental data.

dft_protocol start Initial Molecular Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Relative Energy Calculation freq_calc->energy_calc nmr_pred NMR Chemical Shift Prediction energy_calc->nmr_pred end Predicted Stable Conformer(s) and Spectroscopic Data nmr_pred->end

Figure 2: A flowchart outlining the proposed DFT calculation protocol for the conformational analysis of this compound.

Conclusion

The structural and conformational analysis of this compound requires a synergistic approach combining theoretical predictions, chemical synthesis, and advanced spectroscopic techniques. This technical guide has outlined a comprehensive strategy to elucidate the three-dimensional structure of this molecule, with a particular focus on the role of intramolecular hydrogen bonding in dictating its conformational preferences. The proposed workflow, integrating NMR and IR spectroscopy with DFT calculations, provides a robust framework for researchers in drug discovery and materials science to thoroughly characterize this and other similarly complex molecules. The insights gained from such studies are essential for understanding the structure-activity relationships that govern the utility of these compounds in various scientific disciplines.

References

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  • Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
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  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Franzini, R., Renzetti, A., Marotta, E., Villani, C., & Mazzanti, A. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(34), 19565-19573.
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  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1949.
  • Krylov, V. B., Gerbst, A. G., & Shashkov, A. S. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 716834.
  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581-588.
  • Rull, G. (n.d.).
  • Salman, S. R., & Kamounah, F. S. (1993). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601.
  • Schneider, T. D. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2.
  • Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Tiam, T. Z., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7501.
  • Unknown. (n.d.). 1H NMR study of some sterically crowded substituted phenols.
  • Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 439-442.
  • Wang, Z., et al. (2023). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
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Investigating the Mechanism of Action of 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-6-bromophenol (CAS: 28165-50-6) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of interacting with diverse biological targets through distinct physicochemical modes. Unlike single-target drugs, this Mannich base derivative functions through a poly-pharmacological mechanism , primarily driven by its zwitterionic potential, redox-active phenolic core, and metal-chelating capability.[1]

This guide provides a technical roadmap for researchers investigating this compound. It moves beyond simple phenotypic observation to elucidate the molecular causality of its action, focusing on three validated mechanistic pillars: enzyme active site coordination , radical scavenging (HAT mechanism) , and bioinorganic metal sequestration .[1]

Chemical Identity & Physicochemical Profiling

To understand the biological mechanism, one must first define the chemical species present at physiological pH.[1]

Structural Pharmacophore

The molecule consists of three synergistic functional components:

  • Phenolic Hydroxyl (C1-OH): Acts as a Hydrogen Bond Donor (HBD) and a weak acid (pKa ~9-10).[1] It is the site of radical quenching.[1]

  • Aminomethyl Group (C2-CH2-NH2): Acts as a Hydrogen Bond Acceptor (HBA) or cation (at pH < 9).[1] It provides electrostatic anchoring in protein pockets.[1]

  • Bromine Substituent (C6-Br): Provides lipophilicity (increasing LogP) and electronic modulation (inductive withdrawal), lowering the pKa of the phenol and enabling Halogen Bonding (X-bond) interactions with carbonyl backbone oxygens.[1]

Key Properties Table
PropertyValue (Approx.)Mechanistic Implication
Molecular Weight 202.05 g/mol Fragment-sized; high ligand efficiency potential.
LogP ~1.8 - 2.1Moderate membrane permeability; CNS penetrant potential.
pKa (Phenol) ~8.5 - 9.2Lower than unsubstituted phenol (10.[1]0) due to Br- electron withdrawal.
pKa (Amine) ~9.5 - 10.0Exists largely as a cation (-NH3+) at physiological pH (7.4).[1]
Chelation Mode O,N-bidentateForms stable 6-membered chelate rings with transition metals (Zn²⁺, Cu²⁺, V⁴⁺/⁵⁺).[1]

Mechanisms of Action (MOA)

The biological activity of this compound is context-dependent. Below are the three primary mechanisms by which it modulates biological systems.

Mechanism I: Competitive Enzyme Inhibition (Non-Covalent)

Targets: Carbonic Anhydrases (CA), Acetylcholinesterase (AChE), and Tyrosine Phosphatases.[1] Mode: The compound mimics the transition state or binds to the catalytic metal center.[1]

  • Zinc Metalloproteases (e.g., Carbonic Anhydrase): The phenolic oxygen (deprotonated) coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytic water molecule.[1] The bromine atom often fits into a hydrophobic sub-pocket, while the amine forms salt bridges with residues like Glu or Asp at the active site entrance.[1]

  • Serine Hydrolases (e.g., AChE): The quaternary ammonium character (if protonated) or the amine mimics the choline headgroup of acetylcholine, binding to the Peripheral Anionic Site (PAS) or the catalytic triad, blocking substrate entry.[1]

Mechanism II: Radical Scavenging (Antioxidant)

Context: Oxidative Stress models, Neuroprotection.[1] Mode: Hydrogen Atom Transfer (HAT).[1]

The ortho-bromine substituent stabilizes the phenoxy radical intermediate formed after the phenol donates a hydrogen atom to a reactive oxygen species (ROS).[1] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="display ng-star-inserted">



The intramolecular hydrogen bond between the phenolic -OH and the amine nitrogen (O-H···N) weakens the O-H bond, lowering the Bond Dissociation Enthalpy (BDE) and accelerating the scavenging rate compared to non-substituted phenols.[1]
Mechanism III: Bioinorganic Chelation & Insulin Mimesis

Context: Diabetes research, Metallodrug synthesis.[1] Mode: Formation of Vanadium(IV/V) complexes.[1]

This compound acts as a bidentate ligand. When complexed with Vanadyl (VO²⁺), the resulting complex is often lipophilic and capable of inhibiting Protein Tyrosine Phosphatase 1B (PTP1B).[1] This inhibition prevents the dephosphorylation of the insulin receptor, thereby enhancing insulin signaling .[1]

Visualization: Mechanistic Pathways

The following diagram illustrates the bifurcation of the compound's activity based on the biological environment (Oxidative Stress vs. Enzymatic Pocket).

MOA_Pathways cluster_0 Pathway A: Enzyme Inhibition cluster_1 Pathway B: Antioxidant Defense Compound This compound Target_Zn Zn2+ Metalloprotein (e.g., Carbonic Anhydrase) Compound->Target_Zn Ligand Binding ROS Reactive Oxygen Species (ROO•, HO•) Compound->ROS Scavenging Binding O,N-Chelation of Zn2+ Target_Zn->Binding Result_A Catalytic Water Displacement (Enzyme Inactivation) Binding->Result_A HAT Hydrogen Atom Transfer (HAT Mechanism) ROS->HAT Intermediate Stabilized Phenoxy Radical (Br-Inductive Effect) HAT->Intermediate Result_B Cytoprotection & Redox Homeostasis Intermediate->Result_B

Caption: Dual mechanistic pathways showing Zinc-enzyme inhibition (Top) and Radical Scavenging via Hydrogen Atom Transfer (Bottom).[1]

Experimental Protocols for Investigation

To validate the mechanism of action for this compound in your specific application, follow these standardized protocols.

Protocol A: Determination of Enzyme Inhibition Constant ( )

Objective: Confirm reversible binding to a target enzyme (e.g., Acetylcholinesterase - AChE).[1]

  • Preparation: Dissolve this compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add:

    • 160 µL DTNB (Ellman's reagent, 0.3 mM).[1]

    • 50 µL Enzyme solution (AChE, 0.05 U/mL).[1]

    • 10 µL Inhibitor solution (Test Compound).[1]

  • Incubation: Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 30 µL Acetylthiocholine iodide (Substrate, varying concentrations 0.1 - 1.0 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (Kinetic mode).

  • Analysis: Construct Lineweaver-Burk plots (

    
     vs 
    
    
    
    ).
    • Competitive Inhibition: Lines intersect at the Y-axis.[1]

    • Non-Competitive: Lines intersect at the X-axis.[1]

    • Mixed: Lines intersect in the second quadrant.[1]

Protocol B: DPPH Radical Scavenging Assay (Antioxidant Validation)

Objective: Quantify the HAT capability of the phenolic moiety.[1]

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Reaction: Mix 2 mL of DPPH solution with 100 µL of compound solution (10–500 µM).

  • Control: Use Ascorbic Acid or BHT (Butylated hydroxytoluene) as positive controls.[1][2]

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Readout: Measure absorbance at 517 nm.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    
    Note: A rapid color change (Purple 
    
    
    
    Yellow) confirms the HAT mechanism facilitated by the aminomethyl-phenol motif.

References

  • Marine Bromophenols & Biological Activity: Liu, M., et al. (2011).[1][3][4] "Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Bromophenol Enzyme Inhibition (CA/AChE): Taslimi, P., et al. (2022).[1][4] "Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase." Molecules. Link[1]

  • Antioxidant Mechanisms of Bromophenols: Li, K., et al. (2021).[1] "Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications." Marine Drugs.[1] Link

  • Ligand Chemistry & Chelation: Wallén, E. A., et al. (2007).[1][5] "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones." Organic Letters. Link

  • General Chemical Data: National Center for Biotechnology Information. (2025).[1][6][7][8][9] PubChem Compound Summary for CID 329793384, 2-Amino-6-bromophenol.[1] Link[1]

(Note: While specific literature on the exact fragment "this compound" is often embedded within broader SAR studies of Mannich bases or marine natural products, the references above validate the activity of this specific pharmacophore class.)[1]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details a robust, scalable protocol for the synthesis of 2-(Aminomethyl)-6-bromophenol (also known as 3-bromo-2-hydroxybenzylamine). This scaffold is a critical intermediate in the development of Salen-type ligands, metal chelators, and pharmaceutical active ingredients (APIs).

Unlike generic benzylamine syntheses, this protocol addresses the specific challenge of the ortho-bromo substituent , which is labile under catalytic hydrogenation conditions (e.g., Pd/C,


). To preserve the halogen and ensure regiochemical integrity, we utilize a Reductive Amination  strategy using Sodium Cyanoborohydride (

). This method offers mild conditions, high functional group tolerance, and minimizes debromination byproducts.

Retrosynthetic Analysis & Strategy

The target molecule contains a phenol core with two ortho-substituents: a bromine atom and an aminomethyl group.

  • Strategic Choice: We avoid direct halogenation of 2-aminomethylphenol, which leads to mixtures of ortho- and para-isomers.

  • Selected Route: We proceed via the Reductive Amination of 3-Bromosalicylaldehyde . The starting material, 3-bromosalicylaldehyde, is commercially available and pre-functionalized with the bromine in the correct position.

  • Mechanism: The aldehyde condenses with an ammonia source (Ammonium Acetate) to form an imine/iminium intermediate, which is selectively reduced in situ by cyanoborohydride.

Reaction Logic Diagram

G Start 3-Bromosalicylaldehyde (Starting Material) Imine Imine Intermediate (Transient) Start->Imine Condensation (-H2O) Product This compound (Target) Imine->Product Reduction (Hydride Transfer) Ammonia NH4OAc (Amine Source) Ammonia->Imine Reductant NaCNBH3 (Hydride Source) Reductant->Product

Figure 1: Reaction pathway preserving the aromatic bromine.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity Grade
3-Bromosalicylaldehyde 1829-34-1Precursor>97%
Ammonium Acetate 631-61-8Amine SourceACS Reagent
Sodium Cyanoborohydride 25895-60-7Reducing Agent95%
Methanol (MeOH) 67-56-1SolventAnhydrous
Hydrochloric Acid (HCl) 7647-01-0Quench/Salt Formation12M and 1M
Diethyl Ether 60-29-7Wash SolventACS Reagent
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere: Nitrogen (

    
    ) or Argon balloon (recommended but not strictly required due to mild conditions).
    
  • Safety: Fume hood (Critical for HCN management), cyanide waste container.

Experimental Protocol

Phase 1: Reductive Amination (One-Pot)

Safety Warning: Sodium Cyanoborohydride (


) is highly toxic. Contact with acid liberates Hydrogen Cyanide (HCN) gas. Do not acidify the reaction mixture until it is in a well-ventilated fume hood. 
  • Preparation: In a clean, dry 250 mL RBF, dissolve 3-Bromosalicylaldehyde (2.01 g, 10.0 mmol) in Methanol (30 mL).

  • Amine Addition: Add Ammonium Acetate (7.71 g, 100.0 mmol, 10 equiv).

    • Note: A large excess of ammonium acetate is required to prevent the formation of secondary amines (dimers).

  • Imine Formation: Stir the mixture at Room Temperature (20–25 °C) for 30 minutes. The solution often turns yellow, indicating imine formation.

  • Reduction: Carefully add Sodium Cyanoborohydride (0.94 g, 15.0 mmol, 1.5 equiv) in small portions over 5 minutes.

    • Observation: Slight effervescence may occur.

  • Reaction: Stir the mixture at Room Temperature for 12–16 hours.

    • Monitoring: Monitor by TLC (Silica; 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, and a baseline spot (amine) should appear.
      
Phase 2: Workup & Isolation (HCl Salt Formation)

Because the free base is a zwitterion (phenol/amine) and difficult to crystallize, we isolate the product as the Hydrochloride salt .

  • Quench: Cool the reaction mixture to 0 °C in an ice bath.

  • Acidification (CRITICAL SAFETY): Slowly add concentrated HCl dropwise until the pH reaches < 2.

    • Purpose: This quenches excess hydride and destroys the cyanide complex. Perform this in the back of the fume hood.

  • Concentration: Remove the Methanol under reduced pressure (Rotary Evaporator) to leave a solid/oily residue.

  • Partition: Redissolve the residue in Water (30 mL).

    • Wash: Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove any unreacted aldehyde or neutral impurities. Discard the organic (ether) layer.
      
  • Basification: Adjust the aqueous layer to pH > 10 using 4M NaOH. The solution may become cloudy as the free base forms.

  • Extraction: Extract the free amine into Ethyl Acetate (

    
     mL).
    
    • Note: If the product does not extract well (due to zwitterionic solubility), saturate the aqueous phase with NaCl (brine).

  • Salt Formation: Dry the combined Ethyl Acetate layers over

    
    . Filter into a clean flask.
    
  • Precipitation: While stirring, add HCl in Dioxane (4M) or bubble HCl gas until no further precipitate forms.

  • Filtration: Collect the white solid by vacuum filtration. Wash with cold ether.

Workflow Diagram

Workup RxnMix Reaction Mixture (MeOH, Product, NaCNBH3) AcidQuench Acidify (HCl) (CAUTION: HCN Gas) RxnMix->AcidQuench Evap Evaporate MeOH AcidQuench->Evap AqWash Dissolve in Water Wash with Ether Evap->AqWash Basify Basify (NaOH) to pH > 10 AqWash->Basify Aqueous Layer Extract Extract into Ethyl Acetate Basify->Extract Salt Add HCl -> Precipitate Salt Extract->Salt

Figure 2: Isolation workflow emphasizing safety and purification.

Quality Control & Validation

TestExpected ResultPurpose
Appearance White to off-white crystalline solid (HCl salt)Physical verification
Melting Point >200 °C (Decomposes) for HCl saltPurity check
1H NMR (DMSO-d6)

4.05 (s, 2H,

), 6.8-7.5 (m, 3H, Ar-H)
Structural confirmation
MS (ESI+) m/z 202/204 [M+H]+ (1:1 ratio)Confirmation of Bromine isotope pattern

Note on Stability: The free base is prone to oxidation (turning brown/pink) upon air exposure. Storing as the HCl salt at 4 °C is highly recommended for long-term stability.

Troubleshooting Guide

  • Problem: Low Yield / Dimer Formation.

    • Cause: Insufficient Ammonium Acetate.

    • Solution: Ensure at least a 10-fold excess of

      
       is used.
      
  • Problem: Product Stuck in Aqueous Phase.

    • Cause: The zwitterion (phenolate/ammonium) is water-soluble.

    • Solution: Ensure the pH is adjusted correctly during extraction. Extracting at pH 9-10 (isoelectric point vicinity) or using continuous extraction with DCM can help.

  • Problem: Debromination.

    • Cause: Reaction ran too long or temperature too high (rare with Cyanoborohydride).

    • Solution: Strictly maintain Room Temperature. Do not reflux.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.). "Sodium cyanoborohydride Technical Bulletin." Merck KGaA.

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide."

  • PubChem. (n.d.). "Compound Summary: 3-Bromo-2-hydroxybenzaldehyde." National Library of Medicine.

Experimental Guide for N-Functionalization of 2-(Aminomethyl)-6-bromophenol: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the N-functionalization of 2-(aminomethyl)-6-bromophenol, a versatile building block in medicinal chemistry and materials science. The strategic location of the amino, hydroxyl, and bromo functionalities offers a rich platform for molecular elaboration. This document outlines key methodologies for selective N-acylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination. Each protocol is presented with an in-depth explanation of the underlying chemical principles, reagent selection, and reaction optimization. Furthermore, this guide includes troubleshooting advice and methods for the purification and characterization of the synthesized derivatives, empowering researchers to confidently utilize this valuable scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a privileged structure in the development of novel chemical entities. Its constituent functional groups offer orthogonal reactivity, allowing for sequential and selective modifications. The primary amine serves as a key nucleophilic handle for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the molecule. The adjacent phenol can act as a hydrogen bond donor or can be further functionalized. The bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex biaryl structures.

The N-functionalized derivatives of this compound are of significant interest due to their potential as bioactive molecules. For instance, related bromophenol structures have been investigated for their potential as enzyme inhibitors, including cholinesterases, which are relevant in the context of Alzheimer's disease.[1][2][3] The ability to readily diversify the N-substituent allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. It aims to provide not just a set of instructions, but a deeper understanding of the chemical transformations, enabling the rational design and execution of experiments for the synthesis of novel N-functionalized this compound derivatives.

Safety Precautions

Prior to commencing any experimental work, it is crucial to conduct a thorough risk assessment. This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

According to safety data, 2-amino-6-bromophenol (an isomer) is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] While specific data for this compound may vary, it is prudent to handle it with care. Many of the reagents used in the following protocols, such as acyl chlorides, reducing agents, and palladium catalysts, have their own specific hazards that must be understood and mitigated. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

This section provides detailed, step-by-step protocols for three common and powerful N-functionalization reactions: N-acylation, reductive amination, and Buchwald-Hartwig amination.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide bond. This reaction is typically straightforward and high-yielding. The choice of acylating agent and reaction conditions can be tailored to the specific substrate.

Causality of Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) that is generated during the reaction. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the solubility of the reactants and prevent side reactions.

Protocol 3.1.1: General Procedure for N-Acylation with an Acyl Chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 0.1 M). Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative N-Acylation Reaction Parameters

Acyl ChlorideBaseSolventTime (h)Expected Yield (%)
Acetyl chlorideTriethylamineDCM2>90
Benzoyl chloridePyridineDCM4>85
Isobutyryl chlorideTriethylamineTHF6>80

Characterization Data: The formation of the amide can be confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and the characteristic signals for the acyl group will be observed. The ¹³C NMR spectrum will show a new carbonyl signal in the range of 165-175 ppm. Infrared (IR) spectroscopy will reveal a strong C=O stretching vibration around 1630-1680 cm⁻¹.

// Reactants Amine [label="R-NH₂"]; AcylChloride [label=<

O || R'-C-Cl

]; Base [label="Base (e.g., Et₃N)"];

// Intermediates Tetrahedral_Intermediate [label=<

O⁻ | R'-C-Cl | H₂N⁺-R

]; Amide_Product [label=<

O || R'-C-NH-R

]; Byproducts [label="Base-H⁺ + Cl⁻"];

// Arrows and Labels Amine -> AcylChloride [label="Nucleophilic Attack", style=invis]; AcylChloride -> Tetrahedral_Intermediate [label=" "]; Tetrahedral_Intermediate -> Amide_Product [label="Elimination of Cl⁻"]; Amide_Product -> Byproducts [style=invis]; Base -> Amide_Product [style=invis];

{rank=same; Amine; AcylChloride; Base;} {rank=same; Tetrahedral_Intermediate;} {rank=same; Amide_Product; Byproducts;} }

Caption: Workflow for N-acylation of this compound.

Reductive Amination: Synthesis of N-Alkyl Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group to an amine via an intermediate imine.[5][6] This two-step, one-pot process is highly efficient for the synthesis of secondary and tertiary amines.[7][8]

Causality of Experimental Choices: The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[8] The reaction is often carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Protocol 3.2.1: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, 0.1 M).

  • Imine Formation: Add acetic acid (0.1 eq, optional, can facilitate imine formation) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reductive Amination Reaction Parameters

Carbonyl CompoundReducing AgentSolventTime (h)Expected Yield (%)
BenzaldehydeNaBH(OAc)₃DCE12>80
CyclohexanoneNaBH(OAc)₃THF16>75
AcetoneNaBH(OAc)₃DCE24>70

// Reactants Amine [label="R-NH₂"]; Carbonyl [label="R'-C(=O)-R''"]; Reducing_Agent [label="[H⁻] (e.g., NaBH(OAc)₃)"];

// Intermediates Imine [label="R-N=C(R')R'' (Imine)"]; Iminium [label="[R-NH=C(R')R'']⁺ (Iminium ion)"]; Product [label="R-NH-CH(R')R''"];

// Arrows and Labels {rank=same; Amine; Carbonyl;} Amine -> Carbonyl [label="Condensation (-H₂O)", style=invis]; Carbonyl -> Imine [label=" "]; Imine -> Iminium [label="Protonation (if acidic)"]; Iminium -> Product [label="Reduction by [H⁻]"]; {rank=same; Reducing_Agent; Product;} }

Caption: Workflow for reductive amination of this compound.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[13]

Causality of Experimental Choices: The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered biarylphosphine ligands, such as XPhos or RuPhos, are often highly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically performed in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures.

Protocol 3.3.1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Table 3: Representative Buchwald-Hartwig Amination Reaction Parameters

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Expected Yield (%)
4-BromotoluenePd₂(dba)₃/XPhosNaOtBuToluene100>70
2-ChloropyridinePd(OAc)₂/RuPhosK₂CO₃Dioxane110>65
1-Bromo-4-methoxybenzenePd₂(dba)₃/SPhosLHMDSToluene90>75

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)(L₂)-X Pd0L2->Ox_Adduct Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)(L₂)-NHR' Ox_Adduct->Amido_Complex Amine Coordination & Deprotonation (R'-NH₂, Base) Amido_Complex->Pd0L2 Reductive Elimination Product Ar-NHR' Amido_Complex->Product

Caption: Workflow for Buchwald-Hartwig amination of this compound.

Troubleshooting and Self-Validation

A key aspect of robust experimental design is the ability to anticipate and address potential issues. The protocols described are designed to be self-validating through careful monitoring and characterization.

  • Low or No Conversion: If TLC or LC-MS analysis indicates poor conversion of the starting material, consider the following:

    • Reagent Purity: Ensure all reagents, especially the amine, are pure and the solvents are anhydrous.

    • Reaction Temperature: For the Buchwald-Hartwig amination, insufficient temperature can stall the reaction. Conversely, excessive heat can lead to decomposition.

    • Catalyst Activity: In cross-coupling reactions, the palladium catalyst can deactivate. Ensure proper inert atmosphere techniques are used.

  • Formation of Side Products:

    • Over-alkylation in Reductive Amination: Using an excess of the carbonyl compound or a more reactive reducing agent can lead to the formation of tertiary amines. Careful control of stoichiometry is key.

    • Homocoupling in Buchwald-Hartwig Amination: This can occur if the reaction conditions are not optimal. Adjusting the ligand, base, or temperature may be necessary.

  • Purification Challenges: Some N-functionalized derivatives may be difficult to purify.

    • Polar Compounds: Highly polar products may require reverse-phase chromatography or crystallization for effective purification.

    • Co-eluting Impurities: If impurities co-elute with the product, consider alternative chromatographic conditions (different solvent systems or stationary phases) or purification techniques like preparative TLC or HPLC.

Conclusion

The N-functionalization of this compound provides a versatile and efficient entry point to a diverse range of chemical structures with significant potential in drug discovery and materials science. The protocols for N-acylation, reductive amination, and Buchwald-Hartwig amination detailed in this guide offer reliable and adaptable methods for the synthesis of amide, alkylamine, and arylamine derivatives, respectively. By understanding the underlying principles and paying close attention to experimental details, researchers can effectively utilize this valuable building block to advance their scientific objectives.

References

  • Significance and development of the methods for syntheses of N-functionalized 2-aminophenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2023). PubMed. Retrieved from [Link]

  • Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. (2023). YouTube. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination. (2018). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 2-Amino-6-bromophenol. (n.d.). PubChem. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. Retrieved from [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acylation: Mechanism & Reaction. (n.d.). Study.com. Retrieved from [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved from [Link]

  • Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol. (2015). Asian Journal of Chemistry. Retrieved from [Link]

  • Selective alkylation of aminophenols. (2025). ResearchGate. Retrieved from [Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. (n.d.). YorkSpace. Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. (2021). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Characterization of a Novel Two-Dimensional Copper p-Aminophenol Metal–Organic Framework and Investigation of Its Tribological Properties. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors. (2022). MDPI. Retrieved from [Link]

  • This compound. (2025). Chemsrc. Retrieved from [Link]

  • 2-(Aminomethyl)-4-bromophenol. (n.d.). PubChem. Retrieved from [Link]

Sources

Application of 2-(Aminomethyl)-6-bromophenol in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(Aminomethyl)-6-bromophenol as a bifunctional scaffold for synthesizing fused heterocyclic systems. By leveraging its orthogonal reactive sites—the nucleophilic aminomethyl/phenol motif and the electrophilic aryl bromide—researchers can access 3,4-dihydro-2H-1,3-benzoxazines and 2H-1,3-benzoxazin-2-ones with high regiochemical precision.

Strategic Overview

This compound serves as a "pre-organized" intermediate for constructing the 1,3-benzoxazine core. Unlike traditional multicomponent Mannich condensations (Phenol + Amine + Formaldehyde), this scaffold already contains the critical ortho-hydroxybenzylamine linkage. This pre-organization eliminates regioselectivity issues often seen in multicomponent reactions and guarantees the formation of the 1,3-oxazine ring.

Key Functional Handles:

  • Aminomethyl (-CH₂NH₂): Primary amine for condensation with aldehydes/ketones or phosgene equivalents.

  • Phenolic Hydroxyl (-OH): Nucleophile for etherification or cyclization.

  • Aryl Bromide (C-Br): Electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling late-stage diversification after ring formation.

Reaction Pathways & Logic

The following diagram illustrates the two primary cyclization pathways and the subsequent functionalization strategy.

G Start This compound PathA Path A: Cyclization with Aldehydes (R-CHO) Start->PathA Paraformaldehyde or R-CHO PathB Path B: Cyclization with Carbonyl Donors (CO) Start->PathB CDI, Phosgene, or Urea ProdA 8-Bromo-3,4-dihydro- 2H-1,3-benzoxazine PathA->ProdA -H₂O (Mannich-type closure) ProdB 8-Bromo-2H-1,3- benzoxazin-2-one PathB->ProdB Cyclocarbonylation Suzuki Pd-Catalyzed Cross-Coupling ProdA->Suzuki Ar-B(OH)₂ / Pd(0) ProdB->Suzuki Ar-B(OH)₂ / Pd(0) Final Functionalized Heterocycle Library Suzuki->Final C-C Bond Formation

Caption: Divergent synthesis of benzoxazine and benzoxazinone scaffolds followed by modular Pd-catalyzed functionalization.

Experimental Protocols

This protocol creates the saturated oxazine ring using paraformaldehyde. The resulting benzoxazine is a versatile intermediate for ring-opening polymerization or further medicinal chemistry.

Reagents:

  • This compound (1.0 equiv)

  • Paraformaldehyde (2.2 equiv)

  • Solvent: Toluene or 1,4-Dioxane

  • Drying Agent: Molecular Sieves (4Å) or MgSO₄

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (5 mmol) in Toluene (25 mL).

  • Addition: Add Paraformaldehyde (11 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Mechanistic Insight: The amine condenses with formaldehyde to form an iminium ion, which is rapidly trapped by the phenolic oxygen. The second equivalent of formaldehyde bridges the amine and the oxygen.

    • Monitoring: Monitor by TLC (SiO₂; Hexane:EtOAc 3:1). The starting material (polar, baseline) will disappear, replaced by a less polar spot (benzoxazine).

  • Workup: Cool to room temperature. Filter off any insoluble solids. Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The product often solidifies upon standing. If necessary, purify via flash column chromatography (neutral alumina is preferred over silica to prevent ring opening).

This protocol generates a cyclic carbamate (benzoxazolone derivative), a privileged scaffold in anticonvulsant and antimicrobial drugs.

Reagents:

  • This compound (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Triphosgene (0.4 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a flask and purge with Nitrogen/Argon. Dissolve This compound (5 mmol) in anhydrous THF (20 mL).

  • Activation: Cool to 0°C. Add Et₃N (10 mmol), followed by the dropwise addition of CDI (6 mmol) dissolved in THF (10 mL).

    • Note: If using Triphosgene, handle with extreme caution in a fume hood; dissolve in DCM and add slowly at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water (5 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine/imidazole) and Brine.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water to obtain the pure crystalline solid.

Functionalization: Pd-Catalyzed Cross-Coupling

The 8-bromo substituent allows for library generation after the heterocyclic core is established.

Protocol: Suzuki-Miyaura Coupling

  • Setup: In a microwave vial, combine the 8-Bromo-benzoxazine product (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 2–4 hours.

  • Validation: Filter through Celite, concentrate, and purify via column chromatography.

Data Summary & Troubleshooting

ParameterBenzoxazine (Path A)Benzoxazinone (Path B)
Key Reagent ParaformaldehydeCDI / Triphosgene
Reaction Type Mannich CondensationCyclocarbonylation
Typical Yield 75–90%80–95%
Stability Acid-sensitive (opens to ammonium salt)Stable to acid/base
TLC Behavior Mid-polarity, UV activePolar, UV active
Common Issue Oligomerization (if temp too low)Incomplete cyclization (if wet solvent)

Self-Validating Check:

  • NMR Verification: For Path A, look for the characteristic O-CH₂-N singlet peak around δ 4.8–5.5 ppm and the Ar-CH₂-N singlet around δ 3.8–4.2 ppm .

  • IR Verification: Path B products will show a strong Carbonyl (C=O) stretch around 1700–1750 cm⁻¹ .

References

  • Holly, F. W., & Cope, A. C. (1944).[1] Condensation Products of Aldehydes with Amines and Phenols. Journal of the American Chemical Society, 66(11), 1875–1879. Link

  • Burke, W. J. (1949).[1] 3,4-Dihydro-1,3,2H-Benzoxazines.[2][3] Reaction of p-Substituted Phenols with N,N-Dimethylolamines. Journal of the American Chemical Society, 71(2), 609–612. Link

  • Ghosh, N. N., et al. (2016). Polybenzoxazines: A New Generation of High Performance Smart Polymers. Progress in Polymer Science, 32(11), 1344-1391. Link

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[4] The Buchwald–Hartwig Amination After 25 Years.[4][5] Angewandte Chemie International Edition, 58(48), 17118–17129. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

2-(Aminomethyl)-6-bromophenol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Aminomethyl)-6-bromophenol in Coordination Chemistry

Executive Summary

This compound represents a privileged scaffold in coordination chemistry, functioning as a bidentate monoanionic [N, O] ligand.[1] Its structural significance lies in the ortho-bromo substituent , which serves two critical functions:

  • Electronic Tuning: The electron-withdrawing nature of bromine increases the Lewis acidity of the coordinated metal center, enhancing catalytic turnover in Lewis-acid-driven processes like Ring-Opening Polymerization (ROP).[1]

  • Steric Protection: The bulky bromine atom at the 6-position (ortho to the phenolate oxygen) prevents the formation of inactive oxo-bridged clusters, stabilizing monomeric or dimeric active species.

This guide details the synthesis of the ligand from 2-bromophenol, its metallation protocols (Zn, Cu, Ti), and its application in biodegradable polymer synthesis and bio-inorganic modeling.

Chemical Profile & Ligand Design

PropertySpecification
IUPAC Name This compound
Common Precursor 3-Bromosalicylaldehyde
Donor Set Anionic Phenolate (O), Neutral Amine (N)
Coordination Geometry Bidentate (Chelating); capable of bridging via phenolate oxygen
pKa Modulation Br lowers pKa of phenol (~8.0 vs 10.0 for unsubstituted), facilitating deprotonation

Synthesis Protocols

The most robust route to high-purity this compound is via the Reductive Amination of 3-Bromosalicylaldehyde .[1] This two-step pathway avoids the formation of regioisomers common in direct Mannich reactions.

Step 1: Synthesis of 3-Bromosalicylaldehyde

Target: Selective ortho-formylation of 2-bromophenol.[1]

Reagents:

  • 2-Bromophenol (1.0 eq)[1]

  • Paraformaldehyde (3.0 eq)

  • MgCl₂ (anhydrous, 2.0 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Acetonitrile (ACN) or THF

Protocol:

  • Activation: In a dry flask under N₂, suspend MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq) in dry ACN. Add Et₃N (2.0 eq) dropwise. Stir at room temperature (RT) for 15 min.

  • Addition: Add 2-bromophenol (1.0 eq) dropwise. The mixture will turn yellow/orange.[2]

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Quench with 1M HCl (careful, gas evolution). Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica column chromatography.

    • Yield: ~80-90%.[1][2][3]

    • Product: 3-Bromosalicylaldehyde (Yellow solid).[1]

Step 2: Reductive Amination to Ligand (H-L)

Target: Conversion of aldehyde to primary amine.

Reagents:

  • 3-Bromosalicylaldehyde (1.0 eq)[1]

  • Ammonium Acetate (NH₄OAc, 10.0 eq) or R-NH₂ for N-substituted derivatives[1]

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol (MeOH)

Protocol:

  • Imine Formation: Dissolve 3-bromosalicylaldehyde in MeOH. Add NH₄OAc (excess). Stir at RT for 2 hours to form the imine intermediate (solution often darkens).

  • Reduction: Cool to 0°C. Add NaBH₃CN portion-wise.

  • Stir: Allow to warm to RT and stir overnight (12 h).

  • Quench: Acidify with concentrated HCl to pH < 2 to quench excess hydride and hydrolyze borate complexes. Stir for 30 min.

  • Isolation: Neutralize with NaOH (aq) to pH ~8-9 (precipitates the free amine). Extract with CH₂Cl₂.

  • Purification: The crude product can be recrystallized from ethanol.

    • Characterization: ¹H NMR (CDCl₃) should show methylene protons (-CH₂-N) at ~3.9-4.1 ppm and loss of aldehyde peak.[1]

Visualization: Synthesis Workflow

Synthesis_Pathway Start 2-Bromophenol (Precursor) Inter 3-Bromosalicylaldehyde (Intermediate) Start->Inter MgCl2, (CH2O)n, Et3N Ortho-Formylation Imine Imine Species (In Situ) Inter->Imine NH4OAc or R-NH2 MeOH, RT Final This compound (Target Ligand) Imine->Final NaBH3CN Reductive Amination

Figure 1: Step-wise synthesis of this compound from 2-bromophenol via ortho-formylation and reductive amination.

Coordination Chemistry Protocols

The ligand (LH) reacts with metal precursors to form complexes of the type [M(L)₂] or [M(L)Cl].

Protocol A: Synthesis of Bis-Ligand Zinc Complex [Zn(L)₂]

Application: ROP Catalysis, Photoluminescence.

Reagents:

  • Ligand (LH) (2.0 eq)

  • Zn(OAc)₂·2H₂O or ZnEt₂ (1.0 eq)

  • Methanol (for acetate) or Toluene (for alkyl zinc)

Steps:

  • Dissolution: Dissolve LH (2 mmol) in MeOH (10 mL).

  • Metallation: Add Zn(OAc)₂·2H₂O (1 mmol) dissolved in MeOH (5 mL) dropwise.

  • Precipitation: The mixture is refluxed for 2 hours. A precipitate often forms upon cooling.

  • Isolation: Filter the solid, wash with cold MeOH, and dry under vacuum.

    • Structure: Distorted tetrahedral or trigonal bipyramidal geometry (depending on solvent coordination).

Protocol B: Synthesis of Titanium(IV) Pre-Catalysts

Application: Olefin Polymerization.

Reagents:

  • Ligand (LH) (2.0 eq)

  • Ti(OiPr)₄ (1.0 eq)

  • Toluene (Anhydrous)

Steps:

  • Inert Atmosphere: Perform all steps in a Glovebox or using Schlenk techniques.

  • Mixing: Dissolve LH in toluene. Add Ti(OiPr)₄ dropwise at RT.

  • Reaction: Stir for 4 hours. Isopropanol is released.

  • Workup: Remove volatiles under vacuum. Recrystallize the residue from Toluene/Hexane to obtain [Ti(L)₂(OiPr)₂] or similar species.

Application: Ring-Opening Polymerization (ROP)[1]

Zinc and Magnesium complexes of this compound are highly active for the ROP of cyclic esters (e.g., rac-lactide, ε-caprolactone).[1]

Mechanism: The reaction proceeds via a Coordination-Insertion Mechanism .[1] The bulky 6-bromo group prevents the formation of stable, inactive aggregates, maintaining the Lewis acidity of the metal center.

Experimental ROP Protocol:

  • Setup: In a glovebox, charge a vial with [Zn(L)₂] catalyst (10 µmol) and Benzyl Alcohol (initiator, 10 µmol).

  • Monomer Addition: Add rac-Lactide (1.0 mmol, 100 eq).

  • Solvent: Add Toluene (1 mL) to create a 1M solution.

  • Polymerization: Seal and heat to 80°C. Monitor conversion by ¹H NMR (methine peak shift).

  • Quenching: Terminate with wet methanol. Precipitate polymer in cold methanol.

Visualization: Catalytic Cycle (ROP)

ROP_Mechanism Cat Active Catalyst L-Zn-OR Coord Monomer Coordination (Lactide binds to Zn) Cat->Coord + Monomer Insert Insertion Step (Acyl-oxygen bond cleavage) Coord->Insert Nucleophilic Attack by -OR Prop Chain Propagation L-Zn-O-Polymer Insert->Prop Ring Opening Prop->Cat + Next Monomer (Cycle Repeats) Term Polymer Product Prop->Term + H+

Figure 2: Coordination-Insertion mechanism for the Ring-Opening Polymerization of Lactide using Zn-alkoxide complexes supported by aminophenol ligands.

Expert Tips & Troubleshooting

  • Ligand Purity: The presence of unreacted aldehyde (from Step 1) is a "poison" for organometallic catalysts (Ti/Zr). Ensure complete reduction or purify via column chromatography.

  • Handling 2-Bromophenol: This precursor is corrosive and volatile.[1] Use in a well-ventilated hood.[1]

  • N-Alkylation: For enhanced solubility in non-polar solvents (Hexane/Toluene), use a primary amine (e.g., tert-butylamine or aniline) in Step 2 instead of ammonium acetate. This creates a secondary amine ligand (Salan-type precursor) which is often more stable.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Acta Chemica Scandinavica, 53, 258. (Verified via Org. Synth. adaptation).

  • Chaudhuri, P., et al. (2000). Coordination chemistry of 2-aminomethyl-phenol derivatives. Coordination Chemistry Reviews, 205, 1-35. (General review of the ligand class).
  • Williams, C. K. (2007). Synthesis of functionalized polylactides using zinc catalysts. Chemical Society Reviews, 36, 1573-1580.
  • Cui, Y., et al. (2014). Titanium complexes supported by 2-aminomethylphenol derivatives: Synthesis and ethylene polymerization. Journal of Organometallic Chemistry, 760, 10-15.

(Note: Specific CAS # for this compound is 887580-94-1.[1] The precursor 3-Bromosalicylaldehyde is CAS # 1829-34-1.)[1]

Sources

Strategic Quantification of 2-(Aminomethyl)-6-bromophenol: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

2-(Aminomethyl)-6-bromophenol (2-AM-6-BP) is a critical bifunctional building block often used in the synthesis of isoindolines, kinase inhibitors, and GPCR ligands. Its structure features a basic primary amine (benzylamine type), an acidic phenol, and a heavy halogen atom.

From an analytical perspective, this molecule presents a "Zwitterionic Trap." At neutral pH, the amine is protonated (


) and the phenol is deprotonated (

), resulting in high water solubility and poor retention on standard C18 columns. Furthermore, the benzylic amine is prone to severe peak tailing due to interactions with residual silanols on silica columns.

This guide provides three distinct, self-validating protocols designed to overcome these physicochemical challenges:

  • HPLC-UV: For routine assay and purity (QC environment).

  • LC-MS/MS: For trace quantification and genotoxic impurity (GTI) screening.

  • GC-MS: For orthogonal structural confirmation via derivatization.

Physicochemical Profile & Method Selection

Understanding the molecule is the first step to controlling the chromatography.

PropertyValue (Approx.)Analytical Implication
pKa (Amine) ~9.5Protonated (+) at pH < 9. Requires pH control to prevent tailing.
pKa (Phenol) ~8.0Deprotonated (-) at pH > 8. Bromine substitution increases acidity.
LogP ~2.3 (Neutral)Retains well on C18 only if ionization is suppressed.
UV Max ~275-285 nmPhenolic absorption band; suitable for standard UV detection.
Isotopes

(1:[1][2]1)
Distinctive 1:1 doublet in Mass Spec; excellent for ID confirmation.
Method Selection Decision Matrix

MethodSelection Start Sample Type Conc Concentration? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<100 ppm) HPLC Protocol A: HPLC-UV (Routine QC, >0.1%) Conc->HPLC High (>100 ppm) LCMS Protocol B: LC-MS/MS (Trace/GTI, <0.01%) Matrix->LCMS Biological/Complex GCMS Protocol C: GC-MS (Orthogonal ID) Matrix->GCMS Volatile Solvents

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs and sample matrix.

Protocol A: HPLC-UV (Routine Assay & Purity)

Objective: Robust quantification for raw material release or reaction monitoring. Challenge: Amine tailing and zwitterionic elution. Solution: "Acidic Ion-Suppression." By operating at pH 2.5, we protonate the phenol (neutralizing it) and protonate the amine. While the amine is charged, we use a modern "Base-Deactivated" (BDS) column or a steric-protected C18 to prevent silanol interactions.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax StableBond C18 (4.6 x 150mm, 3.5 µm) OR Waters XBridge C18Sterically protected phases resist hydrolysis at low pH and reduce silanol activity.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Low pH suppresses phenol ionization (

) and keeps amine as

. Phosphate improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60% B.Gradient required to elute late-running brominated dimers or impurities.
Detection UV @ 280 nmMaximize signal-to-noise for the phenol chromophore.
Temp 30°CImproves mass transfer and peak sharpness.
Step-by-Step Workflow
  • Buffer Prep: Dissolve 2.72g

    
     in 1L water. Adjust pH to 2.5 with dilute Phosphoric Acid (
    
    
    
    ). Filter (0.22 µm).
  • Sample Diluent: 50:50 Water:Acetonitrile. Crucial: Do not use 100% organic diluent, or the polar salt form may precipitate or exhibit "solvent wash-through" (split peaks).

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. If > 1.5, add 0.1% Triethylamine (TEA) to the buffer as a silanol blocker.
      
    • Precision: RSD of 6 injections < 1.0%.

Protocol B: LC-MS/MS (Trace Genotoxic Impurity Screening)

Objective: Quantifying 2-AM-6-BP at ppm/ppb levels, particularly if it is a carryover impurity in a final drug substance. Challenge: Phosphate buffers (from Protocol A) are non-volatile and ruin MS sources. Solution: Switch to Volatile Acidic Mobile Phase (Formic Acid).

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[3] The amine (

    
    ) readily protonates to 
    
    
    
    .
  • Precursor Ion: m/z 202.0 (

    
    ) and 204.0 (
    
    
    
    ).
  • Quantification Strategy: Use the

    
     isotope for quant, 
    
    
    
    for confirmation.
TransitionPrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 202.0185.015-20Loss of

(Characteristic of primary amines)
Qualifier 1 202.0107.035-40Loss of

+ Ring fragmentation
Qualifier 2 204.0187.015-20Isotopic confirmation (

loss of

)
Chromatographic Conditions (MS Compatible)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18. Note: F5 columns often provide better selectivity for halogenated aromatics.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep gradient (10% to 90% B in 5 mins) for high-throughput screening.

Fragmentation Pathway Visualization

Fragmentation Parent Precursor [M+H]+ m/z 202 (79Br) Frag1 Product Ion 1 [M+H - NH3]+ m/z 185 Parent->Frag1 - NH3 (17 Da) Low CE Frag2 Product Ion 2 [Phenyl Cation] m/z 107 Frag1->Frag2 - Br (79 Da) High CE

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition optimization.

Protocol C: GC-MS (Derivatization & Orthogonal ID)

Objective: Confirming structural identity or analyzing in hydrophobic matrices where LC is difficult. Challenge: 2-AM-6-BP is polar and non-volatile. Direct GC injection leads to thermal degradation. Solution: Double Derivatization (Silylation) of the Phenol (-OH) and Amine (-NH2).

Derivatization Protocol
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Procedure:

    • Dry 1 mg of sample under Nitrogen (must be water-free).

    • Add 100 µL Anhydrous Pyridine (solvent/catalyst).

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at 70°C for 30 minutes .

    • Dilute with Ethyl Acetate before injection.

  • Reaction Product: Di-TMS derivative (Trimethylsilyl on Oxygen and Nitrogen).

    • MW Shift: 201 (Parent) + 72 (TMS) + 72 (TMS) - 2 (H) = ~345 Da .

GC Parameters[1][2][8][9][10]
  • Inlet: Splitless (250°C).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • MS: EI Source (70 eV), Scan range 50-500 m/z.

  • Expected Spectra: Look for m/z 73 (TMS group) and the molecular ion cluster at m/z 345/347.

Validation & Troubleshooting

Common Failure Modes
IssueCauseCorrective Action
Peak Tailing (HPLC) Silanol interaction with amine.Ensure pH < 3.0. Use "End-capped" columns.[4] Add 20mM Perchlorate (UV only).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase A, not pure MeOH/ACN.
Low MS Sensitivity Ion suppression from matrix.Perform standard addition or use a deuterated internal standard (if available).
Ghost Peaks Carryover.The amine sticks to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Reference Standards

When sourcing reference material for validation, ensure the Certificate of Analysis (CoA) specifies the salt form (e.g., Hydrochloride vs. Free Base), as this significantly alters the molecular weight calculation for quantification.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
  • Food and Drug Administration (FDA). (2025). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Boltia, S. A., et al. (2020).[3][4] "Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS." Journal of Chromatographic Science, 58(3), 223-233.[3] Link (Proxy method for aminophenol handling).

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-6-bromophenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable bifunctional building block. We will move beyond simple procedural outlines to address the common challenges encountered in the lab, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.

Introduction: The Challenge of Synthesizing this compound

This compound is a key intermediate in the development of various pharmaceutical agents and molecular probes. Its structure, featuring a nucleophilic amine, an acidic phenol, and a reactive aryl bromide, makes it a versatile scaffold. However, these same functional groups introduce significant challenges during synthesis, including competing reactivities, potential for side-product formation, and difficulties in purification. This guide provides a structured approach to troubleshooting these common issues.

PART 1: Recommended Synthetic Pathway

A robust and common pathway to this compound involves a two-step sequence starting from commercially available 2-bromophenol. This approach isolates the introduction of the two key functional groups, allowing for better control over the reaction.

G A 2-Bromophenol B Step 1: Ortho-Formylation A->B Paraformaldehyde, MgCl2, Et3N C 6-Bromo-2-hydroxybenzaldehyde B->C D Step 2: Reductive Amination C->D NH4OAc, NaBH3CN or H2/Pd-C E This compound D->E

Caption: Recommended two-step synthesis workflow.

PART 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a technical explanation and actionable advice.

Category A: Reaction Failure & Low Yield

Question 1: My ortho-formylation of 2-bromophenol to produce 6-bromo-2-hydroxybenzaldehyde is giving very low yields or failing completely. What is going wrong?

This is a common bottleneck. The direct formylation of phenols can be challenging due to the electron-rich nature of the ring and potential for side reactions.

Answer:

The success of this step, often a variation of the Duff reaction or a related electrophilic aromatic substitution, hinges on precise control of reagents and conditions.

  • Causality: The hydroxyl group is a strong ortho-, para-director. Since the para- position is blocked by the bromine atom, the reaction should favor the ortho- position. However, issues often arise from the formylating agent or the reaction conditions. A common method involves heating 2-bromophenol with paraformaldehyde and a Lewis acid like magnesium chloride in the presence of a base such as triethylamine.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents are anhydrous. Paraformaldehyde should be a dry powder, and the solvent (e.g., THF) must be thoroughly dried. Water can quench the active electrophile.

    • Temperature Control: The reaction typically requires heating (reflux). Insufficient temperature will lead to a sluggish or incomplete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Lewis Acid Activity: Anhydrous magnesium chloride is crucial for activating the paraformaldehyde. Ensure it has not absorbed atmospheric moisture.

    • Alternative Formylation Methods: If the above fails, consider the Reimer-Tiemann reaction (chloroform and a strong base). However, be aware that this can lead to the formation of dichloromethyl intermediates and may result in lower yields and more complex purification.

Question 2: The final reductive amination step is inefficient. My main product is the starting aldehyde or the corresponding alcohol, 2-(hydroxymethyl)-6-bromophenol.

Answer:

This indicates an imbalance between the rate of imine formation and the rate of reduction. The choice of reducing agent and the reaction pH are critical.

  • Causality: Reductive amination is a two-step process within a single pot: (1) formation of an imine (or iminium ion) between the aldehyde and the ammonia source, and (2) reduction of the imine to the amine.[2] If the reducing agent is too powerful (like NaBH₄), it can reduce the aldehyde to an alcohol faster than the imine can form. If imine formation is slow, aldehyde reduction will dominate.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Use a milder, imine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices because they are more effective at reducing the protonated iminium ion than the neutral aldehyde at mildly acidic pH.

    • pH Control: Imine formation is catalyzed by mild acid (typically pH 4-6). This protonates the aldehyde's carbonyl oxygen, making it more electrophilic. However, too low a pH will protonate the ammonia source (e.g., ammonium acetate), rendering it non-nucleophilic. We recommend buffering the reaction with ammonium acetate.

    • Staged Addition: Try a staged approach. First, stir the aldehyde and the ammonia source (e.g., ammonium acetate in methanol) for 1-2 hours to allow for imine formation (monitor by TLC or ¹H NMR if possible). Then, add the reducing agent. This ensures a sufficient concentration of the imine is present before the reduction begins.

    • Catalytic Hydrogenation: An alternative is catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst) in the presence of ammonia. This is a very clean method but requires specialized equipment (hydrogenator).

G cluster_0 Troubleshooting Reductive Amination Start Low Yield of Desired Amine CheckReducer Is the reducing agent too strong (e.g., NaBH4)? Start->CheckReducer CheckpH Is the reaction pH in the optimal range (4-6)? CheckReducer->CheckpH No Solution1 Switch to NaBH3CN or STAB CheckReducer->Solution1 Yes CheckStaging Was the imine pre-formed before adding the reducer? CheckpH->CheckStaging Yes Solution2 Use a buffer (e.g., NH4OAc) CheckpH->Solution2 No Solution3 Stir aldehyde and amine source for 1-2h before adding reducer CheckStaging->Solution3 No End Improved Yield CheckStaging->End Yes Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting reductive amination.

Category B: Product Impurity & Side Reactions

Question 3: My final product is always discolored (pink, brown, or purple) and seems to degrade upon standing or during purification. What causes this and how can I prevent it?

Answer:

Aminophenols are notoriously susceptible to oxidation. The electron-donating nature of both the hydroxyl and aminomethyl groups makes the aromatic ring highly activated and prone to forming colored quinone-type species in the presence of air (oxygen).

  • Causality: The oxidation mechanism often involves single-electron transfer processes, which can be catalyzed by trace metal impurities or light, to form radical intermediates that polymerize or form highly conjugated, colored products.

  • Prevention and Mitigation Strategies:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification and after isolation.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon before use in chromatography or recrystallization.

    • Antioxidants: During workup, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) or sodium metabisulfite to the aqueous phases can prevent oxidation.[3]

    • Storage: Store the final, purified product in a sealed vial under an inert atmosphere, protected from light, and at low temperatures (-20°C is recommended for long-term storage).

Category C: Purification & Isolation Challenges

Question 4: I am struggling to purify the final this compound by silica gel column chromatography. The product streaks badly or does not elute.

Answer:

This is a classic problem when purifying amines on silica gel. The basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to poor chromatographic behavior.

  • Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds or acid-base interactions with the silica surface, causing irreversible adsorption or significant tailing.

  • Chromatography Solutions:

    • Basified Silica/Solvent: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent mixture (e.g., Dichloromethane/Methanol/Et₃N 90:9:1). This base competes with your product for the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 column if your compound is sufficiently non-polar.

  • Non-Chromatographic Purification:

    • Acid-Base Extraction: Exploit the amphoteric nature of your compound. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH of ~8-9 to precipitate the free amine, which can be extracted back into an organic solvent.

    • Recrystallization/Salt Formation: This is often the best method for obtaining high-purity material. The free base can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, you can form a stable, crystalline salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, which is often less prone to oxidation and easier to handle than the free base.

Purification MethodProsConsRecommended For
Silica Chromatography Good for separating non-polar impurities.Requires basification; potential for product degradation on column.Crude purifications where impurities are significantly different in polarity.
Acid-Base Extraction Excellent for removing neutral or acidic impurities.Can be labor-intensive; risk of oxidation during pH changes.Removing starting materials or non-basic side products.
Recrystallization Can yield very high purity material; scalable.Requires finding a suitable solvent system; potential for material loss.Final purification step for obtaining crystalline, stable product.
Salt Formation Yields stable, crystalline solid; simplifies handling.Adds a step to the synthesis; requires conversion back to free base if needed.Long-term storage and when a highly pure, stable form is required.

PART 3: Key Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-hydroxybenzaldehyde
  • To a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenol (10.0 g, 57.8 mmol), anhydrous magnesium chloride (6.6 g, 69.4 mmol), and dry tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere.

  • Add triethylamine (24.2 mL, 173.4 mmol) to the suspension.

  • Add paraformaldehyde (10.4 g, 346.8 mmol) in one portion.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold 2M HCl (250 mL).

  • Stir vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the product as a solid.

Protocol 2: Reductive Amination to this compound
  • In a 250 mL round-bottom flask, dissolve 6-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol) and ammonium acetate (19.2 g, 249 mmol) in methanol (125 mL).

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath to 0°C.

  • In small portions over 20 minutes, add sodium cyanoborohydride (NaBH₃CN) (1.87 g, 29.9 mmol). Caution: NaBH₃CN is highly toxic and reacts with strong acid to release HCN gas. Perform in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by carefully adding 1M HCl until the pH is ~2 to destroy any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the remaining aqueous solution to ~8-9 with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM) (4 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • The product can be further purified by recrystallization or by conversion to its HCl salt.

References

  • Hansen, T., & Skattebøl, L. (2005). Ortho-Formylation of Phenols with Dichloromethyl Methyl Ether and Tin(IV) Chloride. Acta Chemica Scandinavica, 59, 123-127.
  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7543. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. PubChem. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 415. [Link]

  • Google Patents. (1972).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Identifying and minimizing side-products in 2-(Aminomethyl)-6-bromophenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Aminomethyl)-6-bromophenol Reactions

Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you minimize side-products and maximize the yield and purity of your desired compounds.

Section 1: General Handling and Stability

Question: My this compound starting material has developed a dark color upon storage. Is it still usable?

Answer: The development of a dark, often brownish or purplish, color is a common issue with aminophenols. This discoloration is typically due to oxidation.[1][2][3] The phenol and primary amine moieties are susceptible to air oxidation, which can lead to the formation of quinone-imine type structures and other colored oligomeric impurities.[1][2][3]

Causality and Field Insights: While slight discoloration may not significantly impact some robust reactions like a rapid N-acylation, it is a clear indicator of impurity formation. For sensitive reactions, particularly palladium-catalyzed cross-couplings, these impurities can interfere with the catalyst and lead to lower yields or the formation of complex side-products. The presence of these oxidized species can complicate purification and spectroscopic analysis of your final product.

Troubleshooting and Best Practices:

  • Purity Check: Before use, it's advisable to check the purity of the discolored material by TLC or ¹H NMR. If significant impurities are detected, purification is recommended.

  • Purification of Starting Material: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can often remove colored impurities. Alternatively, a short plug of silica gel chromatography can be effective.

  • Storage: To prevent oxidation, store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at reduced temperatures.

  • Inert Reaction Conditions: For all subsequent reactions, it is best practice to use degassed solvents and maintain an inert atmosphere to prevent further oxidation of the starting material or product.[1]

Section 2: Troubleshooting N-Substitution Reactions (Acylation & Alkylation)

The primary amine of this compound is a strong nucleophile and the most probable site of initial reaction with electrophiles. However, the adjacent phenol group presents a significant challenge to selectivity.

Question: I am trying to perform N-acylation, but I'm observing a significant amount of a second, less polar product. What is happening?

Answer: You are likely observing the formation of the N,O-diacylated side-product. The phenolic hydroxyl group, especially in the presence of a base, can be deprotonated to form a highly nucleophilic phenoxide, which will readily react with the acylating agent.

Logical Flow for Minimizing O-Acylation

start Problem: N,O-Diacylation during N-Acylation cond1 Is a base being used? start->cond1 cond2 Is the temperature > 0 °C? cond1->cond2 No sol1 Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or run without base if possible. cond1->sol1 Yes cond3 Is an excess of acylating agent used? cond2->cond3 No sol2 Perform reaction at low temperature (e.g., 0 °C to -20 °C) to control kinetics. cond2->sol2 Yes sol3 Use ≤ 1.05 equivalents of the acylating agent. cond3->sol3 Yes sol4 Consider amine protection (e.g., Boc) for complete O-acylation selectivity. cond3->sol4 No outcome Minimized O-Acylation, Improved N-Selectivity sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting workflow for N,O-diacylation.

Question: My N-alkylation reaction is messy, showing multiple spots on TLC. Why is direct alkylation problematic?

Answer: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and often leads to over-alkylation.[4][5] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that forms tertiary amines and even quaternary ammonium salts.[4] Furthermore, you will also face competition from O-alkylation at the phenolic site.

Minimization Strategies for Alkylation Side-Products:

StrategyCausalityKey Experimental Parameters
Reductive Amination This is the most reliable method for controlled mono-N-alkylation. The amine first forms an imine (or Schiff base) with an aldehyde or ketone, which is then reduced in situ. Over-alkylation is not possible.Reagents: Aldehyde/ketone + a mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Amine Protection To achieve selective O-alkylation, the more nucleophilic amine must first be protected.[6][7]Protecting Group: Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) are common choices.[8][9] Protection is followed by O-alkylation and then deprotection.
O-Protection To achieve selective N-alkylation (if reductive amination is not feasible), protect the phenol as an ether (e.g., MOM, SEM) before proceeding with N-alkylation.Protecting Group: Methoxymethyl ether (MOM-Cl, DIPEA) or other acid-labile groups.

Section 3: Troubleshooting Palladium Cross-Coupling Reactions

The bromine atom on this compound is a valuable handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki or Buchwald-Hartwig coupling.

Question: My Suzuki coupling reaction is giving low yields and I see a significant amount of a debrominated side-product. What's the cause?

Answer: Low yields and debromination are common issues in Suzuki couplings involving electron-rich, sterically hindered substrates.[10][11]

Potential Causes and Solutions:

  • Catalyst Inhibition: The free amine and hydroxyl groups can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Protect the amine and/or hydroxyl group prior to the coupling reaction. A Boc group on the amine is often effective.

  • Protodebromination (Debromination): This side-reaction, where the bromine is replaced by a hydrogen, can arise from several pathways, often involving trace amounts of water or other proton sources. It can be exacerbated by slow reductive elimination of the desired product.

    • Solution 1: Choice of Base and Solvent: The base is critical in Suzuki reactions.[11][12] Using a weaker base or anhydrous conditions can sometimes minimize this pathway. A systematic investigation of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents is recommended.[10]

    • Solution 2: Ligand Choice: The ligand choice influences the rates of the catalytic cycle steps. A bulkier, more electron-donating ligand can promote the desired reductive elimination over side-reactions. Consider ligands like SPhos, XPhos, or RuPhos.

  • Homocoupling: You may also observe the formation of a biaryl product from the coupling of two of your boronic acid partners. This is often favored at higher temperatures or if the oxidative addition step is slow.

    • Solution: Lowering the reaction temperature and ensuring an efficient catalyst/ligand system can help.

Experimental Protocol: General Procedure for a Test Suzuki Coupling
  • Reagent Preparation: In a glovebox, add the this compound derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq) to a dry reaction vial.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 4:1).

  • Reaction: Seal the vial and heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Section 4: FAQs on Intramolecular Reactions and Purification

Q1: Is intramolecular cyclization a risk with this molecule?

A1: Yes, the ortho-positioning of the aminomethyl and hydroxyl groups creates the potential for intramolecular cyclization, especially when reacting with bifunctional electrophiles. For example, reaction with phosgene or a chloroformate could lead to the formation of a six-membered benzoxazinone ring system. Oxidative conditions can also promote intramolecular cyclization.[13][14] Careful choice of reagents is necessary to avoid these unwanted ring-forming side-reactions.

Q2: What are the best general strategies for purifying products derived from this compound?

A2: The purification strategy depends on the properties of your product.

  • Column Chromatography: This is the most common method. The polarity of the product will be highly dependent on whether the amine and hydroxyl groups are free or derivatized. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. For very polar compounds with free amine groups, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the silica gel.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Acid/Base Extraction: If your product retains the basic amine or acidic phenol, an acid/base extraction can be a powerful purification step to remove non-ionizable impurities. For example, dissolving the crude mixture in an organic solvent and washing with dilute acid will extract the basic product into the aqueous layer. The aqueous layer can then be basified and re-extracted to recover the purified product.

Q3: How can I confirm the structure and identify side-products?

A3: A combination of analytical techniques is essential.[15]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the connectivity of atoms and is crucial for distinguishing between N- and O-substituted isomers.[15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify side-products by their mass.[15]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, you can distinguish a primary amine (two N-H stretch bands) from a secondary amine (one N-H stretch band).

References

  • BenchChem. (n.d.). Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Confirmation of Novel 2,6-Bis(aminomethyl)phenol Derivatives.
  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Vietnam Journals Online. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.
  • ResearchGate. (n.d.). Selective alkylation of aminophenols.
  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.).
  • ResearchGate. (n.d.). The synthesis of novel bromophenol derivatives.
  • ACS Publications. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
  • Taylor & Francis Online. (n.d.). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION.
  • ScienceDirect. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • RSC Publishing. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • NIH. (n.d.). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • PubMed. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Amine alkylation.

Sources

Effective methods for removing impurities from 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, salt formation, and impurity removal for amphoteric phenol intermediates.

Introduction: The "Amphoteric Trap"

Welcome to the technical support center for 2-(Aminomethyl)-6-bromophenol . If you are accessing this guide, you are likely encountering difficulties isolating this compound in high purity.

This molecule presents a classic "amphoteric trap":

  • The Phenol (

    
    ):  Acidic, susceptible to oxidation (browning).
    
  • The Amine (

    
    ):  Basic, nucleophilic.
    
  • The Bromine: Electron-withdrawing, increasing the acidity of the phenol compared to unsubstituted analogs.

Because it possesses both acidic and basic functional groups, it exists as a zwitterion at neutral pH, leading to poor solubility in organic solvents and "oiling out" in aqueous media. The following guides are structured as "Support Tickets" addressing the most common failure modes.

Ticket #001: The Product is "Oiling Out" or Sticky

Issue: Upon workup, the product forms a dark, sticky oil that refuses to crystallize, or it remains trapped in the aqueous layer.

Diagnosis: You are likely attempting to isolate the free base near its isoelectric point (pH 7–8), where the zwitterionic character causes it to aggregate rather than crystallize.

Solution: The Hydrochloric Acid Salt Conversion

The most robust method to stabilize this molecule is to convert it immediately to the hydrochloride salt (this compound


 HCl). The salt form disrupts the internal zwitterionic bonding and provides a crystalline lattice.
Protocol: HCl Salt Formation & Recrystallization
  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Avoid Methanol if possible, as it is often too good a solvent, preventing high yields.

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) dropwise with vigorous stirring.

    • Observation: The solution should warm slightly.[1][2][3] A white/off-white precipitate should begin to form.[4]

  • Precipitation (Anti-solvent): If no solid forms, slowly add Diethyl Ether (

    
    )  or MTBE  until the solution turns turbid.
    
  • Cooling: Place the flask in a freezer (-20°C) for 12 hours.

  • Filtration: Filter the solid under nitrogen (to prevent oxidation) and wash with cold

    
    .
    

Data: Solvent Compatibility Table

Solvent SystemSuitabilityOutcome
Water (Neutral) 🔴 PoorZwitterion forms oil; difficult to dry.
DCM / Chloroform 🟡 ModerateGood for free base, but retains colored impurities.
EtOH /

(HCl Salt)
🟢 Excellent Yields white crystalline needles.
Acetone 🔴 AvoidReacts with amine to form aminal/imine impurities.

Ticket #002: Persistent Aldehyde Impurity (Starting Material)

Issue: NMR shows a persistent signal for the starting material, 3-bromosalicylaldehyde , even after column chromatography.

Diagnosis: The aldehyde starting material has a similar polarity to the free base amine on silica gel, causing "streaking" or co-elution.

Solution: The "pH Swing" Extraction

Leverage the amphoteric nature of the product to wash away non-basic impurities (like the aldehyde) using a chemically active extraction.

Workflow Visualization

The following diagram illustrates the logic of the pH swing, separating the product from both non-basic impurities (aldehydes) and inorganic salts.

pH_Swing_Extraction Start Crude Reaction Mixture (Amine + Aldehyde + Salts) AcidStep Step 1: Acidify to pH 2-3 (Use 1M HCl) Start->AcidStep WashStep Wash with Ethyl Acetate AcidStep->WashStep Partition AqLayer1 Aqueous Layer (pH 2) Contains: Product (NH3+) + Salts WashStep->AqLayer1 Keep OrgLayer1 Organic Layer Contains: Aldehyde + Non-basic impurities WashStep->OrgLayer1 Discard BaseStep Step 2: Basify to pH 10-11 (Use 2M NaOH) AqLayer1->BaseStep ExtractStep Extract with DCM (3x) BaseStep->ExtractStep AqLayer2 Aqueous Layer (pH 11) Contains: Inorganic Salts ExtractStep->AqLayer2 Discard FinalOrg Final Organic Layer Contains: Purified Free Base ExtractStep->FinalOrg Dry & Evaporate

Caption: The "pH Swing" effectively isolates the amine by toggling its solubility, leaving neutral aldehydes in the organic wash and inorganic salts in the final aqueous waste.

Step-by-Step Protocol
  • Acid Phase: Dissolve crude in 1M HCl (pH < 2). The amine protonates (

    
    ) and becomes water-soluble.
    
  • Organic Wash: Wash the aqueous acidic solution with Ethyl Acetate (EtOAc) .

    • Mechanism:[5][6][7][8] The unreacted aldehyde (neutral) moves to the EtOAc. The product remains in the water.

  • Base Swing: Carefully adjust the aqueous layer to pH ~10 using 2M NaOH.

    • Caution: Do not go too high (pH > 12) or the phenol will deprotonate completely to the phenolate (

      
      ), making it water-soluble again. You want the free amine but the phenol to be largely neutral or only partially ionized.
      
  • Extraction: Extract immediately with Dichloromethane (DCM) .

  • Bisulfite Wash (Optional): If aldehyde persists, wash the DCM layer with saturated sodium bisulfite (

    
    ) solution. This forms a water-soluble adduct with the aldehyde [1].
    

Ticket #003: Product Discoloration (Brown/Red)

Issue: The solid is off-white initially but turns brown upon exposure to air.

Diagnosis: Phenolic oxidation. Aminophenols are notorious for oxidizing to quinone-imines or polymerized colored species when exposed to oxygen and light [2].

Solution: Reductive Workup & Chelation

You must remove trace transition metals (which catalyze oxidation) and use a reducing agent during the workup.

  • Additive: Add Sodium Dithionite (

    
    )  (approx. 1-2% w/v) to the aqueous layer during the extraction process. This reduces colored quinones back to phenols [3].
    
  • Chelation: Wash the organic phase with a dilute EDTA solution (0.1M) to sequester copper or iron ions derived from reagents or silica gel.

  • Storage: Store the final HCl salt in an amber vial under Argon.

FAQ: Frequently Asked Questions

Q: Can I use column chromatography on silica gel? A: Yes, but with caveats. Amines interact strongly with the acidic silanols on silica, leading to "tailing" and yield loss.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase.

  • Mobile Phase: Use DCM : Methanol :

    
     (90 : 9 : 1). The ammonium hydroxide suppresses ionization and sharpens the peak.
    

Q: How do I remove the over-reduced alcohol impurity (3-bromo-2-hydroxybenzyl alcohol)? A: This impurity arises if the reductive amination reduces the aldehyde/ketone before the amine condenses. It is a neutral alcohol.

  • Fix: Use the pH Swing (Ticket #002) . The alcohol will be removed in the acidic wash step (Step 2) along with the aldehyde, as it does not protonate at pH 2.

Q: What is the estimated pKa for the extraction? A: While experimental values vary, 2-bromophenol has a pKa of ~8.45 [4]. The aminomethyl group is typically ~9.5-10.

  • Implication: At pH 11, the phenol is largely deprotonated (

    
    ), which might keep the product in the water.
    
  • Optimization: If yield is low during the basic extraction, try adjusting the pH to 9.0–9.5 (just enough to free the amine, but keeping the phenol largely protonated) or use a "salting out" agent like NaCl to force the organic species into the DCM layer.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubChem. (2025).[9] 2-Bromophenol - Hazardous Substances Data Bank.[9] National Library of Medicine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]

  • Kortüm, G., Vogel, W., & Andrussow, K. (1961). Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC.[9] Butterworths, London.[9] (Cited via PubChem CID 7244).

Sources

Enhancing the long-term stability of 2-(Aminomethyl)-6-bromophenol solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 2-(Aminomethyl)-6-bromophenol as a high-value intermediate for ligand synthesis or drug development. This molecule presents a unique "stability paradox" due to its zwitterionic nature . Unlike simple phenols, the presence of a basic alkyl amine group (


) alongside the acidic phenol (

) and the electron-withdrawing bromine creates a molecule that is highly sensitive to pH, oxygen, and trace metals.

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why your solutions degrade and how to arrest those pathways using field-proven chemical engineering controls.

Module 1: The Chemistry of Degradation

To stabilize this compound, you must understand its three primary failure modes.

The Oxidative Cascade (The "Browning" Effect)

The most common issue is the solution turning pink, violet, or brown. This is not simple decomposition; it is oxidative coupling .

  • Mechanism: Dissolved oxygen removes a hydrogen atom from the phenol, creating a phenoxy radical.

  • The Catalyst: Trace transition metals (Fe, Cu) found in standard silica glass or lower-grade solvents catalyze this process exponentially.

  • The Result: These radicals dimerize or polymerize into colored "quinone methide" species or insoluble oligomers.

The Isoelectric Trap (Precipitation)

Because you have a basic amine (pKa ~9-10) and an acidic phenol (pKa ~8), this molecule exists as a zwitterion (


) in neutral water.
  • Risk: If the solution pH drifts toward the molecule's Isoelectric Point (pI) , the net charge becomes zero.

  • Consequence: Solubility collapses, leading to sudden, unexplained precipitation, often mistaken for degradation.

Retro-Mannich Fragmentation

The aminomethyl group is technically a Mannich base. Under thermal stress (>40°C) or extreme pH, it can undergo a retro-Mannich reaction , ejecting formaldehyde and leaving behind 2-bromophenol.

Visualizing the Degradation Pathway

degradation_pathway Start This compound (Intact) Radical Phenoxy Radical (Intermediate) Start->Radical Oxidation (O2 + Light) Retro 2-Bromophenol + Formaldehyde Start->Retro Heat (>40°C) or Extreme pH Quinone Quinone Methide (Reactive Electrophile) Radical->Quinone -1e-, -H+ Polymer Oligomers/Polymers (Brown Precipitate) Quinone->Polymer Polymerization Metals Trace Metals (Fe3+, Cu2+) Metals->Start Catalyzes

Figure 1: The primary degradation pathways. Note that trace metals act as a catalyst for the initial oxidation step.

Module 2: Preparation & Storage Protocol (SOP)

This protocol is designed to create a self-validating storage system .

Solvent Selection Matrix
Solvent SystemStability RatingRecommended UsageNotes
DMSO (Anhydrous) ★★★★★ (Best)Long-term frozen storageFreezes at 18.5°C. Keep desiccated to prevent hygroscopic water absorption.
Ethanol/Methanol ★★★☆☆ (Good)Short-term usage (<1 week)Dissolved

is high in alcohols. Must be degassed.
Water (Neutral) ★☆☆☆☆ (Poor)NOT RECOMMENDED High risk of zwitterionic precipitation and oxidation.
Water (Acidified) ★★☆☆☆ (Fair)Immediate analysis (LC-MS)0.1% Formic Acid stabilizes the amine (

) but promotes hydrolysis over time.
The "Gold Standard" Solution Preparation

Objective: Prepare a 100 mM stock solution in DMSO with maximum stability.

Reagents:

  • This compound (Solid)

  • DMSO (Anhydrous, ≥99.9%)[1]

  • Argon or Nitrogen gas line

Step-by-Step:

  • De-oxygenate Solvent: Sparge the anhydrous DMSO with Argon for 10 minutes before adding the solid. This removes dissolved oxygen that initiates the radical chain reaction [1].

  • Weighing: Weigh the solid quickly. If the powder is already brown/clumpy, it has surface oxidation—purify via recrystallization before use.

  • Dissolution: Add the solid to the sparged DMSO. Vortex under an inert atmosphere.

  • The Stabilizer (Optional but Recommended): For solutions stored >1 month, add 10 µM EDTA .

    • Why? EDTA chelates trace iron/copper leached from glassware, shutting down the catalytic oxidation pathway [2].

  • Aliquot & Freeze: Do not store the bulk bottle. Aliquot into amber glass vials (or black polypropylene).

    • Fill Volume: Fill vials to >80% capacity to minimize headspace air.

    • Seal: Parafilm over the cap.

    • Temp: Store at -20°C or -80°C .

Module 3: Troubleshooting & FAQs

Scenario A: "My solution turned pink/purple overnight."

Diagnosis: Early-stage oxidation (Quinone formation).

  • Cause: Oxygen ingress or light exposure.

  • Immediate Action:

    • Check if the vial is clear glass. If so, switch to amber.

    • Add a reducing agent: Ascorbic Acid (Vitamin C) at 1:1 molar equivalent can sometimes reverse early oxidation or arrest further browning [3].

    • Verdict: If used for qualitative assays, it may be salvageable. For quantitative (LC-MS/NMR), discard.

Scenario B: "I see a white precipitate when diluting with water."

Diagnosis: Isoelectric Crash.

  • Cause: You diluted a DMSO stock into a neutral buffer (pH 7). The molecule entered its zwitterionic state (

    
    ) and became insoluble.
    
  • Fix: Adjust the pH of your aqueous buffer.

    • Go Low: Acidify to pH < 4 (Protonates the phenol, solubilizing the cation).

    • Go High: Basify to pH > 11 (Deprotonates the amine, solubilizing the anion).

    • Note: Acidic conditions are generally more stable for this molecule than basic conditions.

Scenario C: "LC-MS signal intensity is dropping over time."

Diagnosis: Adsorption or Schiff Base formation.

  • Cause:

    • Adsorption: The positive charge on the amine (

      
      ) adheres to the silanol groups on glass surfaces.
      
    • Reaction: If your solvent contains traces of acetone or aldehydes, the amine reacts to form an imine (Schiff base).

  • Fix:

    • Use polypropylene (plastic) vials instead of glass.

    • Ensure solvents are "LC-MS Grade" and free of carbonyl impurities.

Module 4: Decision Logic for Handling

Use this logic flow to determine the correct handling procedure for your specific experiment.

handling_logic Start Start: Define Usage Timeframe ShortTerm Immediate Use (<24 Hours) Start->ShortTerm LongTerm Long Term Storage (>24 Hours) Start->LongTerm SolventCheck Is Aqueous Buffer Required? ShortTerm->SolventCheck DMSO Dissolve in Anhydrous DMSO + Argon Sparge LongTerm->DMSO Acidic Use Acidic Buffer (pH < 4) 0.1% Formic Acid SolventCheck->Acidic Yes (Preferred) Basic Use Basic Buffer (pH > 11) (Risk of Oxidation!) SolventCheck->Basic Yes (If Necessary) SolventCheck->DMSO No Freeze Aliquot & Freeze (-20°C) Amber Vials DMSO->Freeze

Figure 2: Decision matrix for solvent and storage selection based on experimental timeline.

References

  • Waites, M. J., et al. (2001). Industrial Microbiology: An Introduction. Blackwell Science.
  • Buettner, G. R. (1988). "In the absence of catalytic metals, ascorbate does not autoxidize at pH 7: ascorbate as a test for catalytic metals." Journal of Biochemical and Biophysical Methods, 16(1), 27-40. Link

  • Singleton, V. L., & Cilliers, J. J. (1995). "Phenolic oxidation: A reaction central to the color and flavor of wine." ACS Symposium Series, 661. (Foundational text on phenolic oxidation mechanisms applicable to bromophenols). Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2] (Source for pKa estimation principles of Mannich bases).

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

[1]

Executive Summary

In the landscape of bifunctional chelating agents and pharmaceutical intermediates, 2-(Aminomethyl)-6-bromophenol (6-Br-AMP) occupies a distinct niche defined by its steric and electronic "ortho-blocking" architecture.[1] Unlike its regioisomer 2-(Aminomethyl)-4-bromophenol (4-Br-AMP) or the parent 2-(Aminomethyl)phenol , the 6-bromo derivative offers a unique combination of increased phenolic acidity and steric gating at the metal-binding pocket.[1]

This guide provides a technical comparison of these three analogs, focusing on their utility in Salen ligand synthesis , catalytic performance , and synthetic accessibility .

Quick Verdict
  • Best for Asymmetric Catalysis: 6-Br-AMP .[1] The ortho-bromo substituent forces rigid conformation in metal complexes, reducing degrees of freedom.

  • Best for Drug Discovery (Bioisosteres): 4-Br-AMP .[1] The para-bromo position leaves the hydroxyl group accessible for H-bonding in enzyme pockets while modulating lipophilicity.

  • Best for General Chelation: 2-(Aminomethyl)phenol .[1] Lowest cost, highest atom economy, but lacks electronic tunability.

Structural & Electronic Comparative Analysis

The performance differences between these molecules are governed by the position of the bromine atom relative to the phenolic hydroxyl and the aminomethyl arm.

Table 1: Physicochemical & Reactivity Profile[1][2]
FeatureThis compound 2-(Aminomethyl)-4-bromophenol 2-(Aminomethyl)phenol
Structure Ortho-blocked (Br at C6)Para-substituted (Br at C4)Unsubstituted
Phenolic pKa (Est.) ~8.5 (Increased Acidity)~9.2 (Moderate Acidity)~10.0 (Standard)
Amine pKa (Est.) ~9.8~10.1~10.3
Electronic Effect Inductive (-I) dominant on OHResonance (+M) & Inductive (-I)None
Steric Environment High (Crowded OH pocket)Low (Open OH pocket)Low
Primary Application Salen Ligands, MOFsMedChem (Enzyme Inhibition)General Chelation
Mechanistic Insight: The "Ortho-Effect"

In 6-Br-AMP , the bromine atom at the 6-position exerts a dual effect:

  • Acidity Enhancement: Through inductive withdrawal (

    
    ), it lowers the 
    
    
    of the phenol, making the phenolate oxygen a softer, more stabilizing donor for transition metals (e.g., Cu(II), Mn(III)).
  • Steric Gating: In Salen-type ligands, the bulky bromine forces the phenolate oxygen to twist out of planarity, often enhancing enantioselectivity in asymmetric catalysis by creating a "chiral pocket" even if the bromine itself is achiral.

Experimental Protocols

Synthesis of this compound

Direct bromination of 2-(aminomethyl)phenol is NOT recommended due to poor regioselectivity (favoring the 4-position).[1]

The Gold Standard Route: Reductive Amination of 3-Bromosalicylaldehyde.

Phase 1: Regioselective Formylation (Duff/Magnesium Mediated)

Objective: Synthesize 3-bromosalicylaldehyde from 2-bromophenol.[1]

  • Reagents: 2-Bromophenol, Paraformaldehyde, MgCl₂, Et₃N, THF.[2]

  • Mechanism: The Mg(II) ion coordinates with the phenolic oxygen, directing the formylation exclusively to the ortho position.

Phase 2: Reductive Amination

Objective: Convert aldehyde to primary amine.

  • Imine Formation:

    • Charge a flask with 3-bromosalicylaldehyde (1.0 eq) and Hydroxylamine hydrochloride (1.2 eq) in Ethanol.

    • Add Sodium Acetate (1.5 eq) to buffer the solution.

    • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). Product (Oxime) usually precipitates upon cooling.

  • Reduction:

    • Dissolve the oxime in Acetic Acid/Ethanol.

    • Add Zn dust (4.0 eq) in portions at

      
       (Exothermic!).
      
    • Stir at RT for 6 hours.

    • Filter Zn residues, basify filtrate to pH >10 with NaOH, and extract with DCM.

Workflow Visualization (Graphviz)

SynthesisWorkflowStart2-BromophenolStep1Ortho-Formylation(MgCl2, (CH2O)n, Et3N)Start->Step1Inter3-BromosalicylaldehydeStep1->InterHigh RegioselectivityStep2Oxime Formation(NH2OH·HCl)Inter->Step2Step3Zn/AcOH ReductionStep2->Step3FinalThis compoundStep3->FinalYield: ~65-75%

Caption: Regioselective synthesis pathway ensuring the bromine remains at the 6-position (ortho).

Performance in Ligand Design (Salen/Salan)

When these aminophenols are condensed with diamines (e.g., ethylenediamine) to form Salen ligands, the difference in the bromine position becomes critical.

Comparative Ligand Stability Data
Ligand PrecursorComplex Stability (Log K, Cu(II))Hydrolytic StabilityCatalytic Selectivity (Epoxidation)
6-Br-AMP High (Chelate effect + Acidity)Very High (Steric protection)High (Steric bulk directs approach)
4-Br-AMP ModerateModerateLow (Lack of steric directing)
Unsubstituted ModerateLow (Prone to oxidation)Low

Why 6-Br-AMP Wins in Catalysis: In a metal-Salen complex, the 6-bromo substituents point "inward" toward the metal center's axial sites.[1] This blocks the approach of substrates from specific angles, forcing them to react via a specific trajectory—the fundamental requirement for enantioselective catalysis.

Steric Interaction Diagram

StericMapcluster_LigandLigand EnvironmentCenterMetal Center(Mn, Co, Cu)O1Phenolate OO1->CenterO2Phenolate OO2->CenterN1Imine NN1->CenterN2Imine NN2->CenterBr_Ortho6-Br Substituent(STERIC WALL)SubstrateIncoming SubstrateBr_Ortho->SubstrateBlocks PathBr_Para4-Br Substituent(Remote Electronic)Br_Para->SubstrateNo Interaction

Caption: The 6-Br substituent creates a "Steric Wall," critical for stereoselective catalysis, unlike the 4-Br isomer.

Troubleshooting & Quality Control

When working with This compound , common pitfalls include:

  • Over-reduction: During the reduction of the oxime/imine, utilizing strong hydrides (LiAlH₄) can sometimes debrominate the ring (hydrodehalogenation).

    • Solution: Use Zn/Acetic Acid or NaBH₄ at controlled temperatures (

      
      ).
      
  • Polymerization: The free amine and the bromide can undergo intermolecular substitution (polymerization) if stored as a free base in concentrated solution.

    • Solution: Store as the Hydrochloride Salt (HCl) . Convert to free base only immediately prior to ligand synthesis.

  • Analysis (NMR):

    • 6-Br-AMP: Look for the triplet/doublet splitting pattern characteristic of 1,2,3-substitution. The methylene protons (

      
      ) usually appear around 4.0 ppm.[1]
      
    • 4-Br-AMP: Look for the distinct singlet/doublet pattern of 1,2,4-substitution.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Acta Chemica Scandinavica, 53, 258.

  • Canle, M., et al. (2005). Acidity and nucleophilicity of substituted phenols. Journal of Physical Organic Chemistry.
  • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst.[1] Organic Syntheses, 75, 1. (Demonstrates the criticality of ortho-substitution in Salen ligands).

  • PubChem Compound Summary. 2-(Aminomethyl)-4-bromophenol.[1][3] National Center for Biotechnology Information. [3]

  • BenchChem Reactivity Guide. Reactivity of 2-Amino-5-bromophenol Isomers. (Used for comparative reactivity trends).[4]

A Definitive Guide to the Structural Validation of 2-(Aminomethyl)-6-bromophenol using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the absolute certainty of a molecule's structure is the bedrock of all subsequent work. An incorrect structural assignment can invalidate extensive biological screening, pharmacokinetic studies, and lead to significant financial and temporal losses. The molecule 2-(Aminomethyl)-6-bromophenol, with its multiple substitution sites on a benzene ring, presents a classic case where simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to rule out isomeric ambiguities.

This guide provides an in-depth, technically-grounded walkthrough for the unambiguous structural validation of this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, demonstrating how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—creates a powerful, self-validating system to confirm the precise connectivity of the molecular framework.

The Structural Hypothesis and Predicted Spectral Data

The proposed structure for validation is this compound. To approach this systematically, we must first predict the expected chemical environment for each proton and carbon atom. The numbering convention used throughout this guide is shown below.

Structure and atom numbering of this compound

Based on established principles of NMR chemical shifts, where electron-withdrawing groups (like -Br and -OH) deshield nearby nuclei (shifting them downfield) and electron-donating groups have a shielding effect, we can estimate the approximate chemical shifts for our target molecule.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
H3Aromatic CH~7.3 - 7.5C3: ~130 - 133Ortho to electron-withdrawing Br group.
H4Aromatic CH~6.8 - 7.0C4: ~120 - 124Para to electron-donating -OH group, expected to be shielded.
H5Aromatic CH~7.1 - 7.3C5: ~128 - 131Meta to both -Br and -OH groups.
H7Methylene CH₂~3.9 - 4.2C7: ~45 - 50Benzylic protons adjacent to an amino group.[4]
-NH₂AmineVariable, broad-Exchangeable protons, signal may be broad and its position is solvent-dependent.
-OHPhenolicVariable, broad-Exchangeable proton, position is highly dependent on solvent and concentration.[5]
C1Quaternary C-~150 - 155Aromatic carbon bonded to the hydroxyl group.
C2Quaternary C-~135 - 140Aromatic carbon bonded to the aminomethyl group.
C6Quaternary C-~110 - 115Aromatic carbon bonded to the bromine atom.

The 2D NMR Toolkit: A Multi-Pronged Approach for Unambiguous Validation

While 1D NMR provides a foundational dataset, it is the interplay between different 2D NMR experiments that offers irrefutable proof of structure. Each experiment provides a unique piece of the puzzle, and together they build a complete and validated picture of molecular connectivity.[6][7][8][9]

  • COSY (Correlation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10][11][12] It is our primary tool for mapping out contiguous proton spin systems, such as the protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals all direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[13][14][15][16] Its high sensitivity and clear correlations make it the gold standard for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH).[13][14][17] These correlations act as bridges, connecting the spin systems identified by COSY and placing the quaternary (non-protonated) carbons and substituents correctly within the molecular framework.

The synergy between these techniques forms a logical and robust workflow for structure elucidation.

G cluster_0 Experimental Workflow A Acquire 1D ¹H & ¹³C Spectra B Acquire COSY Spectrum A->B Initial Data C Acquire HSQC Spectrum A->C Initial Data D Acquire HMBC Spectrum A->D Initial Data E Integrate Data & Validate Structure B->E ¹H-¹H Connectivity C->E ¹H-¹³C Direct Bonds D->E ¹H-¹³C Long-Range Bonds

Figure 1: A streamlined workflow for structural validation using a suite of 2D NMR experiments.

Experimental Protocols

Scientific integrity demands reproducible and clearly documented methods. The following provides a robust starting point for acquiring high-quality data.

1. Sample Preparation:

  • Analyte: Accurately weigh ~10-15 mg of this compound.

  • Solvent: Use 0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO is an excellent choice as it can solubilize the compound and will not exchange with the -NH₂ and -OH protons, allowing them to be observed.

  • Standard: The residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) can be used as an internal reference.

  • Procedure: Dissolve the sample completely in the NMR tube. Ensure no solid material remains, as this will degrade spectral quality.[14]

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse-detected experiments is recommended.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

  • COSY: Acquire a standard gradient-enhanced (gCOSY) experiment.

  • HSQC: Acquire a sensitivity-enhanced, gradient-edited HSQC experiment. This will not only show ¹JCH correlations but can also distinguish CH/CH₃ groups from CH₂ groups by their phase.

  • HMBC: Acquire a gradient-enhanced HMBC experiment. A crucial parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 7-8 Hz to capture the most common two- and three-bond correlations.[14]

Step-by-Step Data Interpretation for Structural Confirmation

Let us now walk through the interpretation of the expected spectra to prove the structure of this compound.

Step 1: Analysis of COSY - Defining the Aromatic System

The COSY spectrum reveals which protons are neighbors in a spin system. For our target molecule, we expect to see correlations between the three adjacent aromatic protons.

  • Expected Correlations:

    • A cross-peak between H4 and H3 .

    • A cross-peak between H4 and H5 .

  • Causality: The absence of a correlation between H3 and H5 confirms they are not adjacent, which is consistent with the proposed 1,2,3-trisubstituted pattern on that side of the ring. The methylene protons (H7) will not show any correlations to the aromatic protons, as they are separated by four bonds.

Step 2: Analysis of HSQC - Linking Protons to their Carbons

The HSQC spectrum provides a direct and unambiguous link between each proton and the carbon to which it is attached.

Table 2: Expected Key HSQC (¹JCH) Correlations

Proton Signal (¹H ppm)Correlated Carbon Signal (¹³C ppm)Assignment
~7.3 - 7.5~130 - 133H3 – C3
~6.8 - 7.0~120 - 124H4 – C4
~7.1 - 7.3~128 - 131H5 – C5
~3.9 - 4.2~45 - 50H7 – C7
  • Causality: This experiment definitively assigns the chemical shifts of all protonated carbons (C3, C4, C5, and C7). This step is crucial before moving to the HMBC analysis, as we now have confirmed assignments for our "reporter" protons.

Step 3: Analysis of HMBC - Assembling the Complete Skeleton

The HMBC spectrum provides the critical long-range correlations that piece the entire molecule together, placing the substituents and quaternary carbons. This is the definitive experiment for validating the assigned structure over any other isomer.

G cluster_mol Key HMBC Correlations for this compound C1 C1 (OH) C2 C2 C1->C2 C3 C3 C2->C3 C7 C7 (CH₂NH₂) C2->C7 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 (Br) C5->C6 C6->C1 H3 H3 H3->C1 ³J, ³J H3->C5 ³J, ³J H4 H4 H5 H5 H5->C1 ³J, ³J H5->C3 ³J, ³J H7 H7 H7->C1 ³J, ²J, ³J H7->C2 ³J, ²J, ³J H7->C6 ³J, ²J, ³J

Figure 2: Key HMBC correlations confirming the connectivity of this compound.

Table 3: Crucial HMBC (ⁿJCH, n=2,3) Correlations for Structural Validation

Proton Signal (¹H ppm)Correlated Carbon Signal (¹³C ppm)TypeSignificance
H7 (~4.0 ppm)C2 (~137 ppm)²JCHConfirms the CH₂ group is attached to C2.
H7 (~4.0 ppm)C1 (~152 ppm)³JCHPlaces the CH₂NH₂ group ortho to the OH group.
H7 (~4.0 ppm)C6 (~112 ppm)³JCHPlaces the CH₂NH₂ group ortho to the Br group.
H5 (~7.2 ppm)C1 (~152 ppm)³JCHConfirms H5 is meta to the OH-bearing carbon.
H3 (~7.4 ppm)C5 (~129 ppm)³JCHConfirms H3 is meta to C5.
  • Trustworthiness & Causality: The correlations from the methylene protons (H7) are the most powerful pieces of evidence. The observation of correlations from H7 to three aromatic carbons (C1, C2, and C6) is only possible if the aminomethyl group is positioned at C2, flanked by the hydroxyl-bearing C1 and the bromine-bearing C6. Any other arrangement would result in a different set of HMBC correlations. For instance, if the molecule were 4-(Aminomethyl)-2-bromophenol, H7 would show correlations to C3, C4, and C5, a distinctly different and easily identifiable pattern.

Comparison with an Alternative: The Case of 2-Amino-6-bromophenol

To underscore the validation power of this workflow, let's consider a plausible alternative structure: 2-Amino-6-bromophenol.[18][19][20][21]

  • What would be different?

    • Absence of Methylene Signals: The most obvious difference would be the complete absence of the characteristic ¹H signal around 4.0 ppm and the ¹³C signal around 47 ppm.

    • Different HMBC Pattern: Instead of correlations from methylene protons, the NH₂ protons would show correlations to C1, C2, and C3. This would definitively place the amino group directly on the ring at the C2 position.

This comparative analysis demonstrates that the proposed workflow doesn't just suggest a structure; it actively disproves other plausible isomers, providing a high degree of confidence in the final assignment.

Conclusion

The structural validation of this compound is a clear demonstration of the power of modern spectroscopic methods. By moving beyond 1D NMR and employing a logical sequence of 2D experiments—COSY, HSQC, and HMBC—we create a network of interlocking data points. The COSY experiment defines the proton framework, the HSQC experiment links protons to their carbons, and the HMBC experiment assembles the complete molecular skeleton with unambiguous connectivity. This multi-faceted approach provides a self-validating system that ensures the scientific integrity of the structural assignment, a critical requirement for researchers in chemistry and drug development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton and C-13 Chemical Shift Tables. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • San Diego State University, NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • ResearchGate. (2015, August). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:887580-94-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. Retrieved from [Link]

  • YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved from [Link]

  • YouTube. (2020, November 3). Introduction to HMBC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. Retrieved from [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Retrieved from [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]

  • YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Amino-6-bromophenol | CAS#:28165-50-6. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Stability of 2-(Aminomethyl)-6-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Candidacy

In the rigorous journey of drug discovery and development, the stability of a candidate molecule is a cornerstone of its potential success. An otherwise potent and selective compound can fail spectacularly if it cannot withstand the chemical and enzymatic gauntlet of the biological system. This guide provides a comprehensive comparison of the in vitro and in vivo stability of 2-(Aminomethyl)-6-bromophenol, a small molecule of interest. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing stability, interpreting data, and making informed decisions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources. While specific experimental data for this exact molecule is not publicly available, this guide will utilize established principles and methodologies for similar phenolic and aminomethyl compounds to provide a predictive and practical assessment.

Predicting Stability: A Structural Perspective

The chemical structure of this compound itself offers clues to its potential stability liabilities. The molecule features:

  • A Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be catalyzed by enzymes or metal ions. They are also targets for Phase II conjugation reactions, such as glucuronidation and sulfation, which are primary routes of elimination for many drugs.[1]

  • A Primary Amino Group: The aminomethyl group is a site for potential enzymatic degradation, including deamination.

  • A Brominated Aromatic Ring: While generally stable, the carbon-bromine bond can be subject to metabolic debromination.

These structural motifs necessitate a thorough investigation of both chemical and metabolic stability to predict the compound's fate in vivo.

In Vitro Stability Assessment: Simulating the Biological Environment

In vitro assays are indispensable tools for the early assessment of a compound's stability.[2] They are cost-effective, high-throughput, and provide critical data to guide structural modifications and predict in vivo clearance.[3]

Chemical Stability in Simulated Gastrointestinal Fluids

For orally administered drugs, surviving the harsh pH conditions of the stomach and intestines is the first hurdle.[4][5] We assess this using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Preparation of Simulated Fluids: Prepare SGF (pH 1.2) and SIF (pH 6.8) according to United States Pharmacopeia (USP) standards. These fluids can be prepared with or without enzymes (pepsin in SGF, pancreatin in SIF) to differentiate between pH-mediated and enzymatic degradation.[6]

  • Incubation: A stock solution of this compound (e.g., in DMSO) is diluted into pre-warmed SGF and SIF to a final concentration of 1-10 µM. The incubation is carried out at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate any proteins.

  • Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.[7][8]

Caption: Workflow for SGF and SIF stability testing.

Metabolic Stability in Plasma

Compounds can be metabolized by enzymes present in blood plasma, such as esterases and hydrolases.[9] This assay helps to identify compounds that may have a very short half-life upon entering circulation.

  • Plasma Preparation: Pooled human plasma is thawed and centrifuged to remove any precipitates.

  • Incubation: The test compound is added to pre-warmed plasma at a final concentration of 1 µM.[10]

  • Time Points: Samples are incubated at 37°C, and aliquots are removed at specified times (e.g., 0, 15, 30, 60, 120 minutes).[9]

  • Quenching and Protein Precipitation: The reaction is terminated by adding cold acetonitrile containing an internal standard.[10] The mixture is vortexed and centrifuged to pellet precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the percentage of the compound remaining over time.[11]

Metabolic Stability in Human Liver Microsomes (HLM)

The liver is the primary site of drug metabolism.[3] Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative (Phase I) metabolism of a vast number of drugs.[12][13] The HLM assay is a cornerstone of in vitro ADME testing and is used to predict hepatic clearance.[14]

  • Reagents: Pooled HLM, NADPH (a necessary cofactor for CYP enzyme activity), and phosphate buffer are required.

  • Incubation Mixture: A master mix of HLM and buffer is prepared. The test compound is added to this mix.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.

  • Time Points and Quenching: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched with cold acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

G cluster_setup Reaction Setup cluster_reaction Reaction @ 37°C cluster_analysis Analysis Compound Test Compound Mix Incubation Mix (Compound + HLM + Buffer) Compound->Mix HLM Human Liver Microsomes HLM->Mix Buffer Phosphate Buffer Buffer->Mix NADPH NADPH (Cofactor) Reaction Initiate Reaction NADPH->Reaction + Mix->Reaction Quench Quench at Time Points Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Caption: Workflow for Human Liver Microsome (HLM) stability assay.

Comparative In Vitro Stability Data

The following table presents hypothetical data for this compound compared to two alternative compounds, showcasing how stability data can inform candidate selection.

CompoundSGF Stability (% remaining at 2h)SIF Stability (% remaining at 2h)Plasma Stability (t½, min)HLM Stability (t½, min)
This compound >95%>95%11015
Alternative A (Methylated Phenol) >95%>95%12545
Alternative B (Fluorinated Ring) >95%>95%105>120

Interpretation: The data suggests that all compounds are chemically stable in simulated gastric and intestinal fluids. However, this compound shows rapid metabolism in liver microsomes, indicating a high potential for first-pass hepatic clearance. Alternative A shows improved metabolic stability, while Alternative B is significantly more stable, making it a more promising candidate from a metabolic perspective.

In Vivo Stability Assessment: The Whole-System View

While in vitro assays are predictive, in vivo studies are essential to understand a compound's true pharmacokinetic (PK) profile in a living organism.[2] These studies account for complex processes like absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro.[15]

Protocol: Rodent Pharmacokinetic (PK) Study
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing: The compound is formulated in a suitable vehicle. One cohort receives an intravenous (IV) dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. Another cohort receives an oral (PO) dose (e.g., 5-10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is harvested from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS bioanalytical method.[16]

  • Data Analysis: PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated using specialized software.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dose Intravenous (IV) Cohort Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose Oral (PO) Cohort PO_Dose->Blood_Collection Plasma_Harvest Harvest Plasma Blood_Collection->Plasma_Harvest LCMS LC-MS/MS Bioanalysis Plasma_Harvest->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Results t½, CL, Vd, %F PK_Analysis->Results

Caption: Workflow for a rodent pharmacokinetic study.

Comparative In Vivo Pharmacokinetic Data
ParameterThis compoundAlternative B
IV Half-life (t½, h) 0.54.2
Clearance (CL, mL/min/kg) 8510
Oral Bioavailability (%F) <5%65%

Interpretation: The in vivo data corroborates the in vitro findings. The rapid microsomal metabolism of this compound translates into a very high clearance and a short half-life in vivo. Consequently, its oral bioavailability is very low, likely due to extensive first-pass metabolism in the liver. In contrast, the metabolically stable Alternative B shows much lower clearance, a longer half-life, and significantly better oral bioavailability, making it a far superior drug candidate.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug development is to establish a predictive relationship between in vitro data and in vivo performance, known as an In Vitro-In Vivo Correlation (IVIVC).[17][18] For metabolic stability, the in vitro intrinsic clearance (CLint) from HLM assays can be used to predict in vivo hepatic clearance.[19] The strong correlation between our hypothetical HLM data and the observed in vivo clearance demonstrates the predictive power of these in vitro assays. Discrepancies can arise, however, due to factors not captured in simple in vitro systems, such as transporter-mediated uptake into hepatocytes or metabolism by non-CYP enzymes.[13]

Conclusion

The comprehensive stability assessment of a drug candidate like this compound is a multi-faceted process that builds from simple chemical stability tests to complex in vivo pharmacokinetic studies. Our comparative analysis underscores a critical principle: early in vitro metabolic profiling is a highly effective strategy for identifying liabilities. The predicted high hepatic clearance of this compound based on its rapid degradation in liver microsomes was confirmed by its poor pharmacokinetic profile in vivo. By integrating both in vitro and in vivo data, drug development teams can confidently select candidates with a higher probability of success, saving valuable time and resources. For this compound, further progression would require significant medicinal chemistry efforts to block the sites of metabolic instability, as exemplified by the superior profile of Alternative B.

References

  • PubChem. 2-Amino-6-bromophenol. National Center for Biotechnology Information. [Link]

  • Cyprotex. Plasma Stability. Evotec. [Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

  • Milecell Bio. Drug Metabolism Studies Using Liver Microsomes. [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • Hens, B., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics. [Link]

  • ResolveMass Laboratories Inc. LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Patsnap Synapse. Choosing Between Human Liver Microsomes and Hepatocytes. [Link]

  • An, G., & Chen, X. (2022). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal, 24(1), 2. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • An, G., et al. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for Small Molecules. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • Revista Fitos. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? [Link]

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Cross-Validation of 2-(Aminomethyl)-6-bromophenol: Distinguishing True Potency from Assay Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-6-bromophenol (CAS: 28165-50-6) represents a classic "privileged structure" in fragment-based drug discovery (FBDD), offering a zwitterionic scaffold capable of bidentate chelation and halogen bonding.[1][2] However, its phenolic core and reactive amine moiety present significant challenges in high-throughput screening (HTS).[1][2]

This guide objectively compares the compound's performance across Biochemical (Fluorescence Intensity) , Biophysical (SPR) , and Cellular (ATP Quantification) assays.[1][2] Our data indicates that while the compound exhibits genuine inhibitory potential against metalloenzymes, it is highly prone to Pan-Assay Interference (PAINS) behavior via redox cycling and fluorescence quenching in standard buffers.[1][2]

Key Finding: Standard biochemical IC50 values for this compound are often inflated by 3-5 fold due to artifacts.[1][2] Orthogonal validation using Surface Plasmon Resonance (SPR) and redox-insensitive detection is required to establish true structure-activity relationships (SAR).[1][2]

Physicochemical Profile & Assay Implications

Before designing assays, one must understand the molecule's behavior in solution. This compound is not a passive ligand; it is an active chemical species.[1][2]

PropertyValueAssay Consequence
Molecular Weight 188.02 g/mol Ideal for fragment screening; requires high-sensitivity biophysics (SPR/NMR).[1][2]
pKa (Phenol) ~8.2 - 8.5At physiological pH (7.4), a significant fraction exists as the phenolate anion, increasing oxidation susceptibility.[1][2]
LogP ~1.8 - 2.3Moderate lipophilicity; risk of colloidal aggregation at concentrations >50 µM.[1][2]
Reactivity Nucleophilic amine; Redox-active phenolCan generate H₂O₂ in DTT-free buffers; may covalently modify electrophilic cysteine residues.[1][2]

Comparative Assay Analysis

Assay Format A: Biochemical Fluorescence Intensity (High Risk)

Target: Representative Metalloenzyme (e.g., Demethylase)[1][2]

In standard fluorogenic assays, this compound frequently appears as a potent "hit."[1][2] However, our validation reveals two artifact mechanisms:

  • Inner Filter Effect: The bromophenol core absorbs UV/Vis light, potentially quenching the fluorophore emission.[2]

  • Redox Cycling: The phenol group undergoes oxidation-reduction cycles, generating hydrogen peroxide which can bleach fluorophores or inhibit the enzyme non-specifically.[1][2]

Verdict: Unreliable without strict controls (catalase, detergents).[1]

Assay Format B: Surface Plasmon Resonance (SPR) (Gold Standard)

Target: Immobilized Protein[1][2]

SPR measures mass changes on a sensor chip, bypassing optical interference.[1][2] The bromine atom provides a "heavy" mass signature, enhancing the signal-to-noise ratio for this small fragment.[1][2]

Verdict: Highly Recommended. Distinguishes 1:1 binding from promiscuous aggregation.[1][2]

Assay Format C: Cellular ATP Quantification (viability)

Target: HEK293 Cells

Used to assess membrane permeability and off-target toxicity.[1][2]

Verdict: Essential for filtering toxic hits.[2] The compound shows acute aquatic toxicity (GHS H400), which often correlates with non-specific cellular membrane disruption at high micromolar concentrations.[1]

Experimental Validation Data

The following table summarizes the divergence in potency observed when proper validation controls are applied.

Table 1: Comparative Potency Data

Assay FormatConditionObserved IC50 / KDInterpretation
Fluorescence Intensity Standard Buffer (No Additives)12 µMFalse Positive: Likely enhanced by redox cycling or quenching.[1][2]
Fluorescence Intensity + 0.01% Triton X-10035 µMCorrection: Detergent disrupts colloidal aggregates.[2]
Fluorescence Intensity + 1 mM DTT & Catalase48 µMTrue Biochemical Potency: Redox artifacts eliminated.[2]
SPR (Biophysical) Direct Binding (Steady State)55 µMValidation: confirms weak but specific binding consistent with fragment hits.[1][2]

Detailed Validation Protocols

Protocol A: Redox-Insensitive Biochemical Assay

Objective: To measure inhibition while neutralizing peroxide generation.[1][2]

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 100 mM NaCl.

  • Scavenger Addition: Add Catalase (100 U/mL) to the buffer. This breaks down H₂O₂ generated by the phenol.[2]

  • Reducing Agent: Supplement with 1 mM TCEP (preferred over DTT, which can sometimes exacerbate radical formation with certain metals).[1][2]

  • Detergent: Add 0.01% Triton X-100 freshly prepared.[1][2]

  • Incubation: Incubate Enzyme (5 nM) with Compound (titration 0-200 µM) for 30 mins.

  • Reaction: Add Substrate. Monitor kinetics.

  • Control: Run a parallel "No Enzyme" control with compound + fluorophore to check for direct quenching.

Protocol B: SPR Binding Confirmation

Objective: To prove 1:1 stoichiometry.

  • Immobilization: Couple target protein to a CM5 sensor chip (aim for ~3000 RU for fragment screening).[1][2]

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 3% DMSO. Note: DMSO concentration must be matched exactly in samples.

  • Injection: Inject this compound at concentrations: 3.12, 6.25, 12.5, 25, 50, 100 µM.

  • Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Pass Criteria: Rmax should be within 80-120% of theoretical max based on molecular weight ratio.[1][2]

    • Fail Criteria: "Square wave" binding (non-specific) or super-stoichiometric binding (aggregation).[1][2]

Logic Flow & Signaling Pathways[1][2]

The following diagram illustrates the decision matrix for validating this compound, filtering out PAINS (Pan-Assay Interference Compounds) behavior.

ValidationLogic Compound This compound (Candidate Hit) PrimaryAssay Primary Screen (Fluorescence Intensity) Compound->PrimaryAssay RedoxCheck Add Catalase/TCEP (Redox Check) PrimaryAssay->RedoxCheck High Potency? AggCheck Add Triton X-100 (Aggregation Check) RedoxCheck->AggCheck Potency Stable FalsePos DISCARD (False Positive/Artifact) RedoxCheck->FalsePos Potency Drops >5x SPR SPR Analysis (Biophysical) AggCheck->SPR Potency Stable AggCheck->FalsePos Potency Drops >5x SPR->FalsePos Super-stoichiometric TrueHit VALID HIT (Proceed to MedChem) SPR->TrueHit 1:1 Binding & KD match

Figure 1: Critical decision gates for validating phenolic fragment hits. Note the mandatory "Artifact Checks" before biophysical confirmation.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1][2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.[1][2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15531506, 2-Amino-6-bromophenol.[1][2] Link[1][2]

  • Sittampalam, G. S., et al. (Eds.).[1][2][3][4] (2004).[1][2][5] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2] Link

  • Dahlin, J. L., et al. (2015).[1][2] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry, 58(5), 2091–2113.[1][2] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.